Indium trichloride
Description
Properties
IUPAC Name |
indium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-82-8, 12672-70-7, 13465-10-6 | |
| Record name | Indium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (InCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Anhydrous vs. Hydrated Indium Trichloride for Researchers and Drug Development Professionals
Indium trichloride (InCl₃), a Lewis acid catalyst and precursor to various indium compounds, exists in two primary forms: anhydrous and hydrated. The choice between these forms is critical for procedural success in organic synthesis, materials science, and pharmaceutical development, as their distinct properties significantly influence reactivity, solubility, and handling requirements. This guide provides a comprehensive comparison of anhydrous and hydrated this compound, offering detailed data, experimental protocols, and visual representations to inform experimental design and application.
Core Differences and Physical Properties
Anhydrous this compound is a white, flaky or powdered solid that is highly sensitive to moisture.[1][2] In contrast, the common hydrated form is this compound tetrahydrate (InCl₃·4H₂O), which exists as white to off-white crystalline powder.[3][4] The presence of water of crystallization in the hydrated form leads to significant differences in their physical and chemical characteristics.
A summary of their key quantitative properties is presented below for direct comparison:
| Property | Anhydrous this compound (InCl₃) | Hydrated this compound (InCl₃·xH₂O) |
| Molecular Weight | 221.18 g/mol [1] | 293.24 g/mol (for tetrahydrate)[4] |
| Appearance | White powder or colorless monoclinic crystals[1][5] | White to off-white crystalline powder[4] |
| Density | 3.46 g/cm³ at 25 °C[1] | 3.46 g/cc (solid), 1.97 g/cc (saturated solution)[6][7] |
| Melting Point | 586 °C[1] | 56 °C (for tetrahydrate)[8] |
| Boiling Point | 800 °C[1] | Decomposes upon heating[8] |
| Sublimation Point | 500 °C[5] | Not applicable |
| Hygroscopicity | Highly hygroscopic and deliquescent[1][2] | Deliquescent[6] |
Structural Distinctions
The coordination environment of the indium atom differs significantly between the anhydrous and hydrated forms. Anhydrous InCl₃ adopts a layered crystal structure similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with each indium atom being octahedrally coordinated by six chloride ions.[3]
In the tetrahydrate, the indium center is also octahedrally coordinated, but the coordination sphere includes both chloride ions and water molecules. Specifically, the solid-state structure consists of discrete [InCl₃(H₂O)₂] units interconnected by two additional water molecules of crystallization.[3]
Caption: Structural representation of anhydrous and hydrated this compound.
Solubility Profile
Both forms of this compound are soluble in water.[2][9] However, their solubility in organic solvents differs. Anhydrous this compound is soluble in solvents like tetrahydrofuran (THF) and ethanol, but sparingly soluble in alcohol and insoluble in ether.[2] The hydrated form is also soluble in ethanol and ether, albeit to a lesser extent.[4]
| Solvent | Anhydrous InCl₃ Solubility | Hydrated InCl₃·4H₂O Solubility |
| Water | Very soluble[5] | Excellent[9] |
| Tetrahydrofuran (THF) | Soluble[2] | Data not readily available |
| Ethanol | Soluble[1] | Slightly soluble[4] |
| Diethyl Ether | Insoluble[2] | Slightly soluble[4] |
| Acetone | 38 g/100 g (20°C)[5] | Data not readily available |
| Methanol | 51.7 g/100 g (20°C)[5] | Data not readily available |
Applications in Research and Development
The choice between anhydrous and hydrated this compound is dictated by the specific requirements of the chemical transformation.
Anhydrous this compound:
Due to its strong Lewis acidity and moisture-free nature, anhydrous InCl₃ is the preferred catalyst for a range of organic reactions, including:
-
Friedel-Crafts acylation and alkylation: It serves as an efficient catalyst for these fundamental carbon-carbon bond-forming reactions.[2][8]
-
Diels-Alder reactions: It catalyzes this cycloaddition reaction.[2][8]
-
Thioacetalization: It is an effective catalyst for the protection of carbonyl groups.[2]
-
Precursor for organometallic reagents: It is used in the synthesis of trimethylindium (InMe₃) and other organoindium compounds, which are crucial in the electronics industry for MOCVD processes.[3][10]
-
Semiconductor production: It is used in the preparation of indium-tin-oxide (ITO) thin films and other semiconductor materials.[8][11]
Hydrated this compound:
The hydrated form is often used when the reaction conditions are aqueous or when the presence of water is not detrimental. Its applications include:
-
Lewis acid catalysis in aqueous media: It can catalyze various organic transformations in water.[9]
-
Cleavage of silyl ethers: It is used for the mild and selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[9][12]
-
Knoevenagel condensation: It catalyzes the condensation between barbituric acid and aldehydes.[9]
-
Precursor for other indium compounds: It serves as a convenient starting material for the synthesis of other inorganic and organic indium compounds.[6]
Caption: Key application areas for anhydrous and hydrated this compound.
Experimental Protocols
Synthesis of Anhydrous this compound:
Anhydrous this compound can be prepared by the direct reaction of indium metal with chlorine gas at elevated temperatures.[3] A common laboratory-scale synthesis involves heating indium metal in a stream of dry chlorine.[13] An alternative method involves the dehydration of the hydrated form, although this can be challenging due to hydrolysis. One reported method for preparing anhydrous InCl₃ from the tetrahydrate involves a boiling method with an organic dehydrating agent like cyclohexane.[14]
-
Protocol for Dehydration using an Organic Solvent:
-
Start with indium chloride tetrahydrate.
-
Use a dehydrating agent such as cyclohexane.
-
The process involves boiling to remove the crystal water.
-
This method is reported to be simpler and have a higher yield compared to traditional thermal dehydration methods.[14]
-
Synthesis of Hydrated this compound:
Hydrated this compound is typically prepared by dissolving indium metal in hydrochloric acid followed by evaporation of the solution to induce crystallization.[3][15]
-
General Laboratory Protocol:
-
React high-purity indium metal with an appropriate amount of hydrochloric acid.
-
Gently heat the mixture to ensure complete reaction of the metal.
-
Filter the resulting solution to remove any unreacted indium or impurities.
-
Carefully evaporate the solvent (water) from the filtrate under reduced pressure or by gentle heating to obtain crystals of this compound tetrahydrate.
-
Handling and Storage:
-
Anhydrous this compound: Due to its highly hygroscopic nature, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture absorption.[2][11] It is incompatible with strong acids and strong oxidizing agents.[2]
-
Hydrated this compound: While also deliquescent, it is less sensitive to atmospheric moisture than the anhydrous form. It should be stored in a tightly sealed container in a cool, dry place.
Thermal Behavior
The thermal stability of the two forms is markedly different. Anhydrous this compound is stable at high temperatures, melting at 586 °C and boiling at 800 °C.[1] In contrast, this compound tetrahydrate has a much lower melting point of 56 °C.[8] Upon further heating in the air, it decomposes to indium(III) oxide (In₂O₃).[8] The dehydration of InCl₃·4H₂O under an inert atmosphere occurs in stages, with the final water molecule requiring temperatures above 300 °C for removal.[16]
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. Indium(III) chloride, anhydrous, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. heegermaterials.com [heegermaterials.com]
- 5. indium(III) chloride [chemister.ru]
- 6. indium.com [indium.com]
- 7. indium.com [indium.com]
- 8. zegmetal.com [zegmetal.com]
- 9. buy Indium(III) chloride hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]
- 10. indium.com [indium.com]
- 11. Anhydrous this compound - chloride - Hangzhou Kaiyada Semiconductor Materials Co., Ltd. [kydmaterials.com]
- 12. 011859.09 [thermofisher.com]
- 13. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Simple method of preparation of anhydrous this compound [wjygy.com.cn]
- 15. echemi.com [echemi.com]
- 16. On the Dehydration of Four Water this compound [ysjskxygc.xml-journal.net]
Synthesis and Purification of Anhydrous Indium(III) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride (InCl₃), in its anhydrous form, is a versatile Lewis acid catalyst crucial for a variety of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of heterocyclic compounds.[1][2][3] Its utility in industrial applications and as a precursor for organoindium reagents underscores the importance of reliable methods for its preparation and purification. This technical guide provides an in-depth overview of the primary synthesis routes and purification techniques for obtaining high-purity, anhydrous InCl₃.
Physical and Chemical Properties
Anhydrous indium(III) chloride is a white, flaky, and deliquescent solid.[1] It is soluble in water and various organic solvents. Key physical properties are summarized in the table below.
| Property | Value |
| Molar Mass | 221.17 g/mol |
| Appearance | White, flaky solid |
| Density | 3.46 g/cm³ |
| Melting Point | 586 °C (1087 °F; 859 K) |
| Boiling Point | 800 °C (1470 °F; 1070 K) |
| (Data sourced from[1]) |
Synthesis Methodologies
Several methods have been established for the synthesis of anhydrous InCl₃. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Direct Chlorination of Indium Metal
The direct reaction of metallic indium with chlorine gas is a common method for producing anhydrous InCl₃.[1][4] This method is advantageous for achieving high purity, as the product can be directly sublimed for purification.
Reaction: 2 In(s) + 3 Cl₂(g) → 2 InCl₃(s)[5][6][7]
Experimental Protocol: A thoroughly dried quartz apparatus is required for this procedure.[4] Metallic indium is placed in a reaction tube and heated in a stream of carefully dried chlorine gas.[4] The chlorination reaction can be vigorous initially.[4] The optimal temperature for this reaction is reported to be around 430°C.[8] The resulting InCl₃ sublimes at approximately 600°C and can be collected as lustrous crystals on a cooler part of the apparatus.[4]
Dehydration of Indium(III) Chloride Tetrahydrate (InCl₃·4H₂O)
Hydrated indium(III) chloride is a common starting material. However, simple heating is ineffective for dehydration as it leads to the formation of indium oxychloride. More sophisticated methods are required to remove the water of hydration.
This method utilizes an organic solvent to form an azeotrope with water, facilitating its removal. Cyclohexane is an effective dehydrating agent for this purpose.[9][10]
Experimental Protocol:
-
Indium(III) chloride tetrahydrate (InCl₃·4H₂O) and cyclohexane are placed in a two-necked flask equipped with a moisture separator (e.g., a Dean-Stark apparatus), a condenser, and a thermometer.[10]
-
The mixture is heated, and as it refluxes, the water is collected in the moisture separator.[10]
-
The reaction is complete when no more water is collected.[10]
-
Upon cooling, anhydrous InCl₃ precipitates as a white, powdery solid, which can be collected by filtration and dried under vacuum.[10] This method has been reported to achieve yields of over 90%.[9]
A multi-step process involving different organic solvents can also be employed to dehydrate InCl₃·4H₂O.[8][11] This method relies on the principle of replacing the water of hydration with organic ligands, which are subsequently removed.
Experimental Protocol:
-
InCl₃·4H₂O is first treated with n-butanol and n-heptane. Distillation removes water, forming an unstable indium trichloride-n-butanol complex.[8]
-
This complex is then treated with ether, and refluxed in the presence of sodium metal to remove any remaining water and alcohol, yielding an this compound-etherate complex.[11]
-
Finally, the ether is removed by distillation and subsequent heating under a stream of dry nitrogen to yield the anhydrous InCl₃ product.[11]
Reaction of Indium Oxide with a Chlorinating Agent
Anhydrous InCl₃ can also be prepared by the reaction of indium oxide with a suitable chlorinating agent, such as carbon tetrachloride or thionyl chloride.[8]
Experimental Protocol (with Carbon Tetrachloride): The chlorination of anhydrous indium(III) oxalate with carbon tetrachloride vapor in an argon stream has been studied at temperatures ranging from 200 to 450 °C.[12] This method can produce pure anhydrous indium(III) chloride.[12]
Purification
Sublimation is the most effective method for purifying anhydrous InCl₃.[4] This process separates the volatile InCl₃ from non-volatile impurities.
Experimental Protocol: The crude anhydrous InCl₃ is heated in a sublimation apparatus under a stream of an inert gas, such as nitrogen or carbon dioxide.[4] To suppress the formation of lower valent indium chlorides, a small amount of chlorine gas can be added to the inert gas stream.[4] The sublimation is typically carried out at around 600°C.[4] The purified InCl₃ deposits on a cold finger or the cooler walls of the apparatus as white, fluffy, needle-shaped crystals.[4][8] The sublimate is then cooled in a stream of inert, chlorine-free gas to remove any excess chlorine.[4]
Data Summary
The following table summarizes the quantitative data for the different synthesis and purification methods.
| Method | Starting Materials | Key Reagents/Conditions | Temperature | Yield | Purity | Reference |
| Synthesis | ||||||
| Direct Chlorination | Indium metal, Chlorine gas | Dried Cl₂ gas stream | ~430-600°C | High | High (with sublimation) | [4][8] |
| Azeotropic Dehydration | InCl₃·4H₂O | Cyclohexane | Reflux | >90% | - | [9][10] |
| Multi-step Solvent Exchange | InCl₃·4H₂O | n-butanol, n-heptane, ether, sodium | 95°C (distillation), 150°C (vacuum dist.) | 98% | 99.9974% (after sublimation) | [8] |
| Purification | ||||||
| Sublimation | Crude anhydrous InCl₃ | N₂ or CO₂ stream (with optional Cl₂) | ~600°C | - | High | [4] |
Visualized Workflows
Synthesis of Anhydrous InCl₃ via Direct Chlorination
Caption: Direct chlorination workflow.
Dehydration of InCl₃·4H₂O using Cyclohexane
Caption: Azeotropic dehydration workflow.
Purification of Anhydrous InCl₃ by Sublimation
Caption: Sublimation purification workflow.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indium chloride | 10025-82-8 [chemicalbook.com]
- 5. Solved Indium and chlorine gas reacts to form | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. CN101254942A - Preparation method of high-purity anhydrous this compound - Google Patents [patents.google.com]
- 9. Simple method of preparation of anhydrous this compound [wjygy.com.cn]
- 10. bloomtechz.com [bloomtechz.com]
- 11. CN101033079A - Process of preparing anhydrous indium chloride - Google Patents [patents.google.com]
- 12. Mechanisms of synthesis reaction of pure anhydrous indium(III) chloride-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
An In-Depth Technical Guide to the Lewis Acidity of Indium Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Position of Indium Trichloride as a Lewis Acid
In the vast landscape of chemical catalysis, Lewis acids—substances that can accept an electron pair—are fundamental tools for facilitating a myriad of organic transformations. Among them, indium(III) chloride (InCl₃) has emerged as a uniquely versatile and effective catalyst.[1][2] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃), InCl₃ exhibits remarkable tolerance to moisture and can often be used in aqueous media, greatly expanding its synthetic utility.[3] This tolerance, combined with its efficiency in promoting crucial bond-forming reactions, makes it an attractive reagent in complex synthetic pathways, particularly in pharmaceutical and materials science.[4]
This technical guide provides a comprehensive examination of the Lewis acidity of this compound, detailing its physicochemical origins, methods of quantification, comparative standing among other Lewis acids, and its mechanistic role in catalysis.
Physicochemical Basis of Lewis Acidity in InCl₃
The Lewis acidity of this compound is rooted in the electronic structure of the central indium atom. As a Group 13 element, indium has an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹. In its +3 oxidation state, the indium atom in InCl₃ possesses a vacant 5p orbital, which can readily accept a pair of electrons from a Lewis base (a donor species).
In the gaseous monomeric state, InCl₃ adopts a trigonal planar geometry, which minimizes electron-pair repulsion. However, in the solid state, it crystallizes into a layered structure where each indium center is octahedrally coordinated by six chloride ions, similar to the structure of YCl₃.[1] This structural variance highlights the influence of the physical state on the coordination environment of the indium center. Its ability to readily form complexes with donor ligands, adopting tetrahedral ([InCl₄]⁻), trigonal bipyramidal ([InCl₅]²⁻), and octahedral ([InCl₆]³⁻) geometries, is a direct manifestation of its Lewis acidic character.[1]
Quantification of Lewis Acidity
While the qualitative Lewis acidity of InCl₃ is well-established, its quantitative measurement is crucial for comparing its efficacy and predicting its behavior. Several experimental and computational methods are employed for this purpose.
The Gutmann-Beckett Method
This is a widely used experimental technique to assess the Lewis acidity of molecular species by probing the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a Lewis base, typically triethylphosphine oxide (Et₃PO, TEPO).[5][6] The oxygen atom in TEPO donates an electron pair to the Lewis acid, causing a deshielding of the adjacent phosphorus atom. The magnitude of this downfield shift (Δδ) is proportional to the strength of the Lewis acid. The result is expressed as the dimensionless Acceptor Number (AN).[5]
Infrared (IR) Spectroscopy
IR spectroscopy can quantify Lewis acidity by monitoring the vibrational frequency shifts of a probe molecule upon coordination. Pyridine is a common probe; its ring vibration modes, particularly the ν₈ₐ band (around 1600 cm⁻¹), shift to higher frequencies upon coordination to a Lewis acid site. The magnitude of this shift correlates with the acid strength. This method is especially useful for characterizing the acid sites on solid catalysts.
Computational Methods: Fluoride Ion Affinity (FIA)
Computationally, the Fluoride Ion Affinity (FIA) is a primary metric for quantifying Lewis acidity. It is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7] A higher FIA value indicates a stronger Lewis acid. This method provides a theoretical, intrinsic measure of acidity without solvent or solid-state effects.
Comparative Quantitative Data
| Lewis Acid | Method | Quantitative Value | Reference(s) |
| InCl₃ | - | Mild Lewis Acidity | [8] |
| AlCl₃ | Gutmann-Beckett | AN = 87 | |
| BCl₃ | Gutmann-Beckett | AN = 106 | |
| BF₃ | Gutmann-Beckett | AN = 89 | |
| B(C₆F₅)₃ | Gutmann-Beckett | AN = 82 | [5] |
| B(C₆F₅)₃ | FIA | 448 kJ/mol | |
| Ga(C₂F₅)₃ | FIA | 514 kJ/mol | |
| SbCl₅ | Gutmann-Beckett | AN = 100 (Reference) | [6] |
Experimental Protocols
Protocol: Determination of Acceptor Number via the Gutmann-Beckett Method
Objective: To quantitatively determine the Lewis acidity of anhydrous InCl₃ as an Acceptor Number (AN) using Et₃PO as a ³¹P NMR probe.
Materials:
-
Anhydrous Indium(III) Chloride (InCl₃)
-
Triethylphosphine oxide (Et₃PO, TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
High-precision NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis of the Lewis acid and ensure accurate results.
-
Sample Preparation: a. Accurately weigh a precise amount of anhydrous InCl₃ (e.g., 0.05 mmol) directly into a clean, dry NMR tube. b. In a separate vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.1 M). c. Add a precise volume of the deuterated solvent (e.g., 0.5 mL) to the NMR tube containing the InCl₃ and gently agitate to dissolve. d. Add a 1:1 stoichiometric equivalent of the Et₃PO stock solution to the NMR tube. e. Securely cap the NMR tube under the inert atmosphere.
-
NMR Measurement: a. Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample at a constant, standardized temperature (e.g., 298 K). b. Record the chemical shift (δₛₐₘₚₗₑ) of the signal corresponding to the InCl₃-TEPO adduct.
-
Calculation: a. The Acceptor Number (AN) is calculated using the established linear scale formula:[5] AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) b. The value 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating reference solvent, hexane (AN = 0).[6]
Role in Catalysis: The Friedel-Crafts Acylation
A classic application showcasing the Lewis acidity of InCl₃ is the Friedel-Crafts acylation of aromatic compounds. In this reaction, InCl₃ activates an acyl halide or anhydride, rendering it sufficiently electrophilic to be attacked by an aromatic ring.[2]
The mechanism proceeds via several key steps:
-
Activation: The InCl₃ coordinates to the halogen of the acyl chloride, forming a complex.
-
Acylium Ion Formation: This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion ([R-C=O]⁺). This is the key electrophilic species.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. The InCl₃ catalyst is regenerated in the process.
Comparative Analysis: InCl₃ in the Context of Group 13 Halides
The Lewis acidity of Group 13 trihalides (MX₃) does not follow a simple trend based on the electronegativity of the central atom.
-
Boron Halides: The acidity trend is BF₃ < BCl₃ < BBr₃. This is contrary to what electronegativity would predict and is explained by the degree of π-backbonding from the filled p-orbitals of the halogens to the empty p-orbital of boron. This backbonding is most effective with fluorine, reducing the electron deficiency of the boron center in BF₃ and thus its Lewis acidity.
-
Heavier Halides (Al, Ga, In): For the larger Group 13 elements, π-backbonding is less significant. The trends in Lewis acidity are more complex and depend on factors such as the reorganization energy required for the planar MX₃ molecule to become tetrahedral upon forming an adduct. Theoretical studies and gas-phase measurements suggest a non-linear trend, with acidity often increasing from Al to In, making InCl₃ a stronger Lewis acid than AlCl₃ in many contexts.
Conclusion
Indium(III) chloride is a potent and synthetically valuable Lewis acid, distinguished by its effectiveness and remarkable stability in the presence of water. Its Lewis acidity arises from the electron-deficient nature of the trivalent indium atom. While quantitative benchmarks like the Gutmann-Beckett Acceptor Number for InCl₃ are not widely reported, its catalytic performance in a range of transformations, such as Friedel-Crafts reactions, confirms its significant Lewis acidic character. Understanding the principles that govern its acidity, the methods for its quantification, and its mechanistic behavior is paramount for its rational application in the design and development of novel chemical entities and pharmaceuticals.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. indium.com [indium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility of Indium Trichloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of indium trichloride (InCl₃) in various organic solvents. This compound, a versatile Lewis acid, is increasingly utilized as a catalyst in a wide array of organic syntheses, making a thorough understanding of its solubility crucial for reaction optimization, process development, and formulation in drug discovery. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and illustrates a key catalytic mechanism.
Quantitative Solubility Data
The solubility of this compound in a selection of organic solvents has been quantified, with most available data determined at 20°C. This information is summarized in Table 1 for ease of comparison. It is important to note that this compound is a hygroscopic compound, and the presence of water can significantly affect its solubility.[1]
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 20°C [2]
| Solvent | Chemical Class | Solubility (g InCl₃ / 100 g solvent) |
| Methanol | Alcohol | 51.7 |
| Ethanol | Alcohol | 36.24 |
| Amyl Alcohol | Alcohol | 23.15 |
| Acetone | Ketone | 38 |
| Ethyl Acetate | Ester | 38.3 |
| Diethyl Ether | Ether | 35.1 |
| Chloroform | Halogenated Hydrocarbon | 1.5 |
| Glycerol | Polyol | 1.55 |
Qualitative Solubility:
This compound is also reported to be soluble in tetrahydrofuran (THF).[3] Conversely, it is found to be insoluble in non-polar solvents such as benzene, carbon tetrachloride, and petroleum ether.[2]
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is paramount for determining the solubility of this compound. The following is a detailed methodology synthesized from established techniques for measuring the solubility of inorganic salts in organic solvents.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
Anhydrous this compound (InCl₃)
-
High-purity anhydrous organic solvents
-
Temperature-controlled shaker or water bath
-
Inert atmosphere glove box or Schlenk line
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance (±0.0001 g)
-
Syringe filters (chemically compatible with the solvent)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for indium concentration analysis.[4][5]
Procedure:
-
Preparation of Saturated Solution:
-
In an inert atmosphere (to prevent moisture absorption by the hygroscopic InCl₃), add an excess amount of anhydrous this compound to a known volume or mass of the desired anhydrous organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the suspension to settle for a predetermined time (e.g., 2-4 hours) at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter (of appropriate pore size, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis of the Solvent:
-
Determine the mass of the collected filtrate.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the remaining solid this compound.
-
Calculate the solubility as grams of InCl₃ per 100 g of solvent.
-
-
Quantitative Analysis of Indium Concentration (for higher accuracy):
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration suitable for ICP-OES or AAS analysis.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the sample solution using ICP-OES or AAS to determine the concentration of indium.[5]
-
Calculate the solubility based on the determined indium concentration in the saturated solution.
-
The following diagram illustrates the general workflow for the isothermal equilibrium method.
Role of this compound in Organic Synthesis: A Catalytic Pathway
This compound is a highly effective Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.[6][7][8] Its catalytic activity stems from the ability of the indium atom to accept a pair of electrons, thereby activating the electrophile.
The following diagram illustrates the general mechanism of a Friedel-Crafts acylation reaction catalyzed by this compound. In this reaction, InCl₃ activates an acyl halide, facilitating the electrophilic aromatic substitution to form a ketone.
This guide provides foundational knowledge on the solubility and catalytic applications of this compound. For specific applications, it is recommended to determine the solubility under the exact experimental conditions to be employed.
References
- 1. nbinno.com [nbinno.com]
- 2. indium(III) chloride [chemister.ru]
- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. InCl3-catalyzed allylic Friedel-Crafts reactions toward the stereocontrolled synthesis of 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. This compound (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Indium Trichloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Indium (III) chloride, a compound with increasing relevance in organic synthesis and the electronics industry. This document consolidates critical data, including its CAS number, comprehensive safety information, and handling protocols, to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
Indium (III) chloride, with the CAS Number 10025-82-8 , is a white, flaky solid.[1][2] It is a Lewis acid with applications in organic synthesis and is the most common soluble derivative of indium.[2]
| Property | Value | Source |
| CAS Number | 10025-82-8 | [1][2][3][4][5] |
| EC Number | 233-043-0 | [1][4][5] |
| Molecular Formula | InCl₃ | [3] |
| Molecular Weight | 221.18 g/mol | [2][3][5][6] |
| Appearance | White to off-white powder/flakes | [2][3][6] |
| Density | 3.46 g/cm³ at 25 °C | [2][3][6][7] |
| Melting Point | 586 °C (decomposes) | [2][6] |
| Boiling Point | 800 °C | [2][6] |
| Solubility | Soluble in water (exothermic), THF, and Ethanol | [2] |
| Vapor Pressure | 1 Pa at 25 °C | [3] |
Safety and Hazard Information
Indium trichloride is a corrosive substance that requires careful handling.[1][2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with specific hazard statements.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Danger |
| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | GHS08 | Danger |
| Hazardous to the Aquatic Environment (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects | None | Danger |
Exposure Limits
| Organization | Limit |
| ACGIH | TWA: 0.1 mg/m³ |
| NIOSH | TWA: 0.1 mg/m³ |
Source:[3]
Toxicity Data
| Test | Species | Route | Value | Exposure Time |
| LC50 | Daphnia magna (Water flea) | - | > 455.5 mg/l | 48 h |
| ErC50 | Pseudokirchneriella subcapcapitata | - | 1.85 mg/l | 72 h |
Source:[7]
Experimental Protocols
Safe Handling Procedures
-
Engineering Controls : Work under a chemical fume hood.[1][7] Ensure appropriate exhaust ventilation at places where dust is formed.[4]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Wash hands before breaks and at the end of the workday.[4][8] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[7][9]
First Aid Measures
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician immediately.[4][7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[1][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4]
Spill and Disposal Procedures
-
Spill Containment : Evacuate personnel to safe areas.[4] Do not let the product enter drains.[4]
-
Cleanup : Pick up and arrange disposal without creating dust. Use a neutralizing agent.[1] Sweep up and shovel the material into suitable, closed containers for disposal.[4]
-
Disposal : Disposal must be made according to official regulations. Do not dispose of together with household garbage.[1]
Visualized Workflows and Relationships
To further clarify the safety protocols and hazard relationships, the following diagrams have been generated.
Caption: GHS Hazard relationships for this compound.
Caption: Workflow for handling an this compound spill.
References
- 1. agarscientific.com [agarscientific.com]
- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Indium chloride | 10025-82-8 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 塩化インジウム(III) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. heegermaterials.com [heegermaterials.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. dormer.com [dormer.com]
An In-depth Technical Guide on the Physical Characteristics of Indium Trichloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of indium trichloride (InCl₃) powder. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound for its effective application in synthesis, catalysis, and materials science.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below for easy reference and comparison. These values represent the characteristics of the anhydrous form unless otherwise specified.
| Property | Value | Citations |
| Appearance | White, flaky solid; colorless monoclinic crystals; yellowish hygroscopic crystals or white powder.[1][2][3][4] | |
| Molecular Formula | InCl₃ | [1][5][6] |
| Molar Mass | 221.17 g/mol | [1] |
| Melting Point | 586 °C (1087 °F; 859 K) | [1][5] |
| Boiling Point | 800 °C (1470 °F; 1070 K) | [1][5] |
| Sublimation Temperature | Sublimes at 300 °C, 500 °C | [2][7][8] |
| Density | 3.46 g/cm³ | [1][5][9] |
| Apparent Density (Type A) | 0.25–0.4 g/cc | [7] |
| Apparent Density (Type H) | Not specified, but higher than Type A | [7][10] |
| Crystal Structure | Monoclinic, mS16; Space group C12/m1, No. 12 | [1] |
| Solubility in Water | 195 g/100 mL (exothermic) | [1][2] |
| Solubility in other solvents | Soluble in THF, Ethanol.[1][5] Also soluble in acetone, amyl alcohol, diethyl ether, ethyl acetate, and methanol.[2] Insoluble in benzene, carbon tetrachloride, and petroleum ether.[2] |
Detailed Physical Characteristics
Appearance and Forms:
This compound is typically a white, flaky solid.[1][11] It can also appear as colorless monoclinic crystals or a yellowish hygroscopic powder.[2][3][4] Commercially, it is available in different forms, such as "Type A," which has a snowflake-like structure and lower apparent density, and "Type H," which is a high-density, glassy, and lustrous material.[7][10] The difference in density affects the material's reactivity and is a key consideration for its application in chemical synthesis.[10]
Thermal Properties:
Anhydrous this compound has a melting point of 586 °C and a boiling point of 800 °C.[1][5] It is also known to sublime, with sublimation temperatures reported at 300 °C and 500 °C.[2][7][8] The tetrahydrate form (InCl₃·4H₂O) has a much lower melting point of 56 °C.[12]
Density and Crystal Structure:
The density of solid this compound is 3.46 g/cm³.[1][9] It crystallizes in a monoclinic structure with the space group C12/m1.[1] This layered structure consists of a close-packed chloride arrangement with octahedrally coordinated indium(III) centers.[1] This is in contrast to gallium trichloride (GaCl₃), which crystallizes as dimers.[1] The tetrahydrate form crystallizes in the orthorhombic crystal system.[1]
Solubility and Hygroscopic Nature:
This compound is highly soluble in water, with a solubility of 195 g per 100 mL, and the dissolution process is exothermic.[1][2] It is also soluble in various organic solvents, including tetrahydrofuran (THF) and ethanol.[1][5] The compound is very hygroscopic, readily absorbing moisture from the atmosphere, which can affect its handling and reactivity.[5][13]
Experimental Protocols for Characterization
The determination of the physical characteristics of this compound powder involves several standard analytical techniques.
3.1. Determination of Melting Point:
The melting point of this compound powder can be determined using the capillary method with a melting point apparatus.[14][15]
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.[16][17] The powder must be completely dry, as any moisture can act as an impurity and depress the melting point range.[17]
-
Apparatus and Procedure: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.[17] The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.[14]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[16] For a pure substance, this range should be narrow.
3.2. Determination of Density:
The bulk and tapped densities of this compound powder can be determined to understand its packing characteristics.
-
Bulk Density (Method 1: Graduated Cylinder): A known mass of the powder is gently introduced into a graduated cylinder.[18][19] The volume is read directly from the cylinder, and the bulk density is calculated as mass/volume.[18]
-
Tapped Density: The graduated cylinder containing the powder is mechanically tapped a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly.[19] The tapped density is then calculated as the mass of the powder divided by the final tapped volume.[19]
-
True Density (Gas Pycnometry): For the true density of the solid material, a gas pycnometer is used. This technique measures the volume of the solid by displacing an inert gas (like helium) and is not affected by the inter-particle space.
3.3. Characterization of Crystal Structure by X-ray Diffraction (XRD):
Powder X-ray diffraction is the primary method for determining the crystal structure of this compound.[20][21]
-
Sample Preparation: A fine, homogeneous powder of this compound is prepared and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, which consists of a series of peaks, is a fingerprint of the crystalline structure. The positions and intensities of the peaks can be compared to standard diffraction databases (like the ICDD) to confirm the identity and phase purity of the this compound. The crystal system, space group, and lattice parameters can be determined by analyzing the diffraction pattern.[20][22]
Visualizations
Experimental Workflow for Physical Characterization:
The following diagram illustrates the logical workflow for the physical characterization of this compound powder.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. indium(III) chloride [chemister.ru]
- 3. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. heegermaterials.com [heegermaterials.com]
- 6. WebElements Periodic Table » Indium » this compound [webelements.com]
- 7. indium.com [indium.com]
- 8. ltschem.com [ltschem.com]
- 9. 塩化インジウム(III) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. indium.com [indium.com]
- 11. Indium Chloride Powder (InCl3 ) Supplier [attelements.com]
- 12. zegmetal.com [zegmetal.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. usp.org [usp.org]
- 20. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]
- 21. kydmaterials.com [kydmaterials.com]
- 22. researchgate.net [researchgate.net]
Indium trichloride molecular geometry and bonding
An In-depth Technical Guide to the Molecular Geometry and Bonding of Indium Trichloride
This guide provides a comprehensive overview of the molecular structure and bonding characteristics of this compound (InCl₃) across different physical states. It is intended for researchers, scientists, and professionals in drug development who utilize indium compounds in synthesis and catalysis. The document details the geometry of the InCl₃ monomer, its solid-state crystal lattice, and its behavior as a Lewis acid.
Molecular Geometry and Bonding
This compound exhibits distinct structural motifs depending on its physical state, a critical consideration for its application in chemical synthesis. In the gas phase, it exists as a discrete monomeric molecule, while in the solid state, it adopts a polymeric, layered structure.
Gas-Phase Monomeric InCl₃
At elevated temperatures and low pressures, this compound exists as a monomer. Gas electron diffraction studies have shown that the InCl₃ molecule possesses a trigonal planar geometry, belonging to the D₃h point group.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, as the central indium atom is bonded to three chlorine atoms with no lone pairs of electrons, minimizing repulsion by adopting 120° bond angles.[2]
The bonding in the monomer is described by sp² hybridization of the central indium atom.[2] The symmetrical arrangement of the polar In-Cl bonds results in the cancellation of their dipole moments, rendering the InCl₃ molecule nonpolar overall.[2]
Solid-State Polymeric InCl₃
In the solid state, this compound adopts a crystal lattice structure where each indium atom is octahedrally coordinated to six chlorine atoms.[3] This structure is analogous to that of aluminum trichloride (AlCl₃) and yttrium trichloride (YCl₃).[3] The structure consists of a close-packed arrangement of chloride ions with In(III) ions occupying the octahedral voids, forming a layered lattice.[3]
Anhydrous InCl₃ crystallizes in a monoclinic system with the space group C12/m1.[3] Another hexagonal polymorph (space group P6₃/mmc) has also been reported.[4] In the hexagonal form, the In-Cl bond lengths are all 2.56 Å.[4] This polymeric structure contrasts with gallium trichloride (GaCl₃), which crystallizes as discrete Ga₂Cl₆ dimers.[3]
Unlike AlCl₃, which transitions to a molecular dimer (Al₂Cl₆) upon melting and does not conduct electricity, molten InCl₃ is electrically conductive, indicating the presence of ions rather than discrete dimers.[3]
Lewis Acid Behavior and Coordination Complexes
This compound is an effective Lewis acid, readily accepting electron pairs from donor ligands to form coordination complexes.[3][5][6][7] Its Lewis acidity is a cornerstone of its use as a catalyst in organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[3][5]
When reacting with chloride ions (Cl⁻), InCl₃ can expand its coordination sphere to form various anionic complexes. The geometry of these complexes depends on the number of chloride ligands.[3]
-
[InCl₄]⁻ : Tetrahedral geometry.
-
[InCl₅]²⁻ : Trigonal bipyramidal geometry.
-
[InCl₆]³⁻ : Octahedral geometry.
The formation of these complexes illustrates a logical progression of increasing coordination number driven by the Lewis acidic nature of the indium center.
Quantitative Structural Data
The following table summarizes the key quantitative data for the different forms of this compound.
| Parameter | Gas-Phase Monomer (InCl₃) | Solid-State (Hexagonal Polymorph) |
| Symmetry | D₃h | P6₃/mmc |
| In Coordination | 3-coordinate | 6-coordinate (Octahedral) |
| In-Cl Bond Length | 228.9 (5) pm[1] | 2.56 Å (256 pm)[4] |
| Cl-In-Cl Angle | 120°[2] | 90° / 180° (Idealized Octahedral) |
Experimental Protocols
The structural determination of this compound relies on several key analytical techniques.
Gas-Phase Electron Diffraction (GED)
This technique is used to determine the structure of molecules in the gas phase, free from intermolecular forces.
-
Sample Preparation: Solid InCl₃ is placed in a reservoir connected to a nozzle system within the diffraction apparatus. The sample is heated to achieve sufficient vapor pressure. For InCl₃, a nozzle temperature of approximately 480 °C is used.[1]
-
Experimental Setup: The experiment is conducted under high vacuum (e.g., 10⁻⁷ mbar).[8] A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun and directed at the stream of gaseous InCl₃ effusing from the nozzle.[8][9]
-
Data Collection: The electrons are scattered by the gas molecules, producing a diffraction pattern of concentric rings.[8] This pattern is captured by a detector (e.g., a photographic plate or CCD camera). A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity with angle.[8]
-
Data Analysis: The one-dimensional diffraction pattern is converted into a radial distribution curve. By fitting this curve to a theoretical model based on assumed bond lengths, bond angles, and vibrational amplitudes, a refined molecular structure is determined.[8]
Single-Crystal X-ray Diffraction
This is the definitive method for determining the atomic arrangement in a crystalline solid. Given that InCl₃ is highly hygroscopic, special handling is required.[3]
-
Crystal Growth: A single crystal of suitable size (typically >0.1 mm) and quality must be grown.[10] This is often achieved by slow evaporation or cooling of a saturated solution in a non-aqueous solvent under an inert atmosphere.
-
Sample Handling and Mounting: Due to its hygroscopic nature, all manipulations must be performed in a dry environment, such as a glovebox filled with nitrogen or argon. The selected crystal is coated in an inert oil (e.g., Paratone-N) to protect it from atmospheric moisture and then mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.[10] As the crystal is rotated, a series of diffraction spots are produced. The positions and intensities of these spots are recorded by a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then adjusted to achieve the best possible fit between the calculated and observed diffraction patterns (refinement).[10]
Raman Spectroscopy of Molten Salts
Raman spectroscopy provides insight into the vibrational modes of molecules and can be used to identify species present in a molten salt mixture.
-
Sample Preparation: A mixture of InCl₃ and an alkali-metal chloride (e.g., KCl) is prepared by weighing the components.[12] The mixture is thoroughly dried, for example, by refluxing with thionyl chloride, to remove any water which can interfere with the analysis.[12]
-
Experimental Setup: The dried salt mixture is loaded into a sample cell, often made of silica, within a furnace assembly.[12] The cell is heated to the desired temperature (e.g., 350-700 °C) to melt the sample.[12][13] A laser beam is directed into the molten sample.
-
Data Collection: The light scattered by the sample is collected and analyzed by a spectrometer. The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the species present in the melt (e.g., [InCl₄]⁻).[12] Polarization measurements can help in assigning the observed vibrational modes.[12]
-
Data Analysis: The positions, intensities, and polarization of the Raman bands are used to identify the coordination complexes present in the melt and to study how the equilibrium between these species changes with composition and temperature.[12]
References
- 1. Molecular structures of monomeric gallium trichloride, this compound and lead tetrachloride by gas electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. indium.com [indium.com]
- 6. Indium(III) chloride (10025-82-8) at Nordmann - nordmann.global [nordmann.global]
- 7. nanorh.com [nanorh.com]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. sporian.com [sporian.com]
In-Depth Technical Guide: Thermogravimetric Analysis of Indium Trichloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of indium trichloride hydrate (InCl₃·4H₂O). Indium compounds are gaining increasing interest in various scientific fields, including as catalysts in organic synthesis and in the development of novel pharmaceuticals. Understanding the thermal stability and decomposition pathway of the common hydrated form is crucial for its handling, storage, and application in these areas. This document details the experimental protocols, quantitative data from thermal decomposition, and the logical pathways involved.
Introduction to Thermogravimetric Analysis of Hydrates
Thermogravimetric analysis is a powerful technique used to characterize the thermal stability and composition of materials. It measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. For hydrated salts, such as this compound tetrahydrate, TGA can elucidate the stepwise removal of water molecules and the subsequent decomposition of the anhydrous salt. This information is critical for determining the material's purity, predicting its behavior at elevated temperatures, and establishing appropriate drying and processing conditions.
Experimental Protocols
A typical experimental setup for the thermogravimetric analysis of this compound hydrate involves the use of a simultaneous thermal analyzer (TGA/DSC or TGA/DTA) to monitor both mass loss and thermal events (endothermic or exothermic processes).
Sample Preparation: A small, representative sample of this compound tetrahydrate (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.
Instrumentation and Parameters:
-
Instrument: Simultaneous Thermogravimetric Analyzer (e.g., Netzsch STA 449 F3 Jupiter® or similar).
-
Crucible: Alumina (Al₂O₃) or Platinum (Pt).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied to the sample.
-
Temperature Range: The analysis is usually conducted from ambient temperature (e.g., 25 °C) up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Atmosphere: The thermal decomposition is studied under both an inert atmosphere (e.g., nitrogen, N₂) and an oxidative atmosphere (e.g., air or synthetic air). A constant purge gas flow rate (e.g., 50-100 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and to remove gaseous decomposition products.
Thermal Decomposition Pathway of this compound Tetrahydrate
The thermal decomposition of this compound tetrahydrate (InCl₃·4H₂O) proceeds in a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The exact nature of the final products is dependent on the surrounding atmosphere.
Decomposition in an Inert Atmosphere (Nitrogen)
Under a nitrogen atmosphere, the decomposition primarily involves the loss of water molecules, followed by the sublimation or decomposition of the anhydrous this compound.
Dehydration Stages: The dehydration of InCl₃·4H₂O occurs in distinct stages. Based on available literature, the process can be summarized as follows:
-
Step 1: The initial mass loss corresponds to the removal of one molecule of water. This process generally occurs at temperatures below 170 °C.[1]
-
Step 2: The subsequent mass loss is attributed to the removal of the remaining three water molecules. This stage takes place in the temperature range of 170 °C to 200 °C.[1]
-
Complete Dehydration: To achieve the fully anhydrous InCl₃, temperatures exceeding 300 °C are necessary.[1]
Decomposition of Anhydrous InCl₃: At higher temperatures, the anhydrous this compound will sublime.
Decomposition in an Oxidative Atmosphere (Air)
In the presence of air (oxygen), the decomposition pathway is altered, particularly at higher temperatures. While the initial dehydration steps are similar to those in a nitrogen atmosphere, the anhydrous this compound can react with oxygen to form indium oxychloride and subsequently indium oxide. At elevated temperatures, a solid-phase oxidation product, indium(III) oxide (In₂O₃), is expected to be the final residual mass, which is formed through a solid-phase indium oxychloride (InOCl) intermediate.
Quantitative Data Presentation
The following table summarizes the theoretical and observed mass losses during the thermal decomposition of InCl₃·4H₂O. The theoretical values are calculated based on the molar masses of the compounds involved.
| Decomposition Step | Temperature Range (°C) (in N₂) | Theoretical Mass Loss (%) | Chemical Transformation |
| Loss of first water molecule | < 170 | 6.14 | InCl₃·4H₂O → InCl₃·3H₂O + H₂O |
| Loss of remaining three water molecules | 170 - 200 | 18.42 | InCl₃·3H₂O → InCl₃ + 3H₂O |
| Total Dehydration | < 300+ | 24.56 | InCl₃·4H₂O → InCl₃ + 4H₂O |
| Formation of Indium Oxychloride (in air, approx.) | > 300 | Varies | 2InCl₃ + O₂ → 2InOCl + 2Cl₂ |
| Formation of Indium(III) Oxide (in air, approx.) | > 500 | Varies | 6InOCl + O₂ → In₂O₃ + 2InCl₃ or 4InOCl + O₂ → 2In₂O₃ + 4Cl₂ |
Note: The temperature ranges for the formation of indium oxychloride and indium(III) oxide in air are approximate and can vary depending on experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the thermogravimetric analysis of this compound hydrate.
Decomposition Pathway
The following diagram illustrates the logical decomposition pathway of this compound hydrate under inert and oxidative atmospheres.
References
An In-depth Technical Guide to the Discovery and History of Indium Trichloride
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of indium trichloride (InCl₃). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant Lewis acid. The guide covers the initial discovery of elemental indium, the early methods of synthesizing its trichloride salt, its physicochemical properties, and detailed experimental protocols.
The Discovery of Elemental Indium: A Spectroscopic Triumph
The story of this compound begins with the discovery of its constituent element, indium. In 1863, at the Freiberg University of Mining and Technology in Germany, physicists Ferdinand Reich and Hieronymus Theodor Richter were examining zinc ores for the presence of thallium using spectroscopy.[1][2][3] During their analysis of a sample of zinc blende, they observed a brilliant indigo-blue line in the spectroscope that did not correspond to any known element.[1][4]
This novel spectral line indicated the presence of a previously undiscovered element.[1] They named this new element "indium," derived from the Latin word indicum for the color indigo.[2][5] Interestingly, Ferdinand Reich was colorblind, and his assistant, Hieronymus Richter, was crucial in identifying the characteristic colored spectral lines.[3][4] Reich and Richter were also the first to isolate an impure sample of indium metal in the same year.[5] For a considerable time, the global supply of isolated indium was extremely limited, amounting to only about a gram until 1924.[2]
Synthesis of this compound: From Early Methods to Modern Techniques
Following the discovery of indium, the synthesis of its compounds began. This compound (InCl₃) emerged as one of the most significant and readily available soluble derivatives of indium.[6]
2.1 Early Synthesis: Direct Chlorination
The earliest and most direct method for preparing anhydrous this compound involves the reaction of metallic indium with an excess of chlorine gas.[7] This process, referenced in early chemical literature, requires carefully controlled conditions to ensure the formation of the trichloride and its subsequent purification.[8]
The reaction proceeds vigorously, particularly at elevated temperatures, and involves the formation of lower valent indium chlorides (InCl and In₂Cl₃) as intermediates.[6][8] The final product, InCl₃, is then separated and purified by sublimation, typically around 600°C.[8]
2.2 Modern Synthesis Approaches
While direct chlorination is effective, modern methods often prioritize safety, efficiency, and purity. One contemporary method involves the dehydration of indium chloride tetrahydrate (InCl₃·4H₂O).[9] This can be achieved by using a boiling organic solvent, such as cyclohexane, to act as a dehydrating agent.[9] This approach avoids the complexities and hazards of handling chlorine gas and allows for a high yield of over 90%.[9]
Another reported synthesis utilizes an electrochemical cell in a mixed methanol-benzene solution to produce this compound.[6] Today, this compound is commercially available in various grades, including high-purity forms suitable for the electronics industry, particularly in the production of LED core chips and as a precursor for MOCVD materials.[10][11]
Physicochemical Properties of this compound
This compound is a white, flaky, crystalline solid that is highly soluble in water and deliquescent.[6] It is a powerful Lewis acid, a property that underpins many of its applications in organic synthesis.[6][12]
Table 1: Physicochemical Properties of Anhydrous this compound
| Property | Value |
| Chemical Formula | InCl₃[6] |
| Molar Mass | 221.17 g/mol [6] |
| Appearance | White, flaky crystalline solid[6] |
| Density | 3.46 g/cm³[6] |
| Melting Point | 586 °C (1,087 °F; 859 K)[6] |
| Boiling Point | 800 °C (1,470 °F; 1,070 K)[6] |
| Solubility in Water | 195 g/100 mL (exothermic)[6] |
| Crystal Structure | Monoclinic[6] |
| Oxidation State of Indium | +3[13] |
Structurally, anhydrous InCl₃ adopts a layered crystal lattice similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with octahedrally coordinated In(III) centers within a close-packed chloride arrangement.[6]
Experimental Protocols
4.1 Protocol for Early Synthesis of Anhydrous InCl₃ by Direct Chlorination
This protocol is based on the historical methods described by chemists such as Klemm.[8]
-
Objective: To synthesize anhydrous this compound from metallic indium and chlorine gas.
-
Materials:
-
High-purity metallic indium.
-
Chlorine gas (Cl₂), dried by passing through concentrated sulfuric acid and phosphorus pentoxide.
-
A quartz reaction tube and receiver apparatus, thoroughly dried.
-
Tube furnace.
-
Inert gas (Nitrogen or Carbon Dioxide) for purification.
-
-
Methodology:
-
Place the metallic indium in the quartz reaction tube.
-
Assemble the apparatus, ensuring all connections are fused or have ground glass joints to maintain a dry atmosphere.[8]
-
Heat the tube containing the indium using the tube furnace.
-
Introduce a stream of carefully dried chlorine gas over the heated indium. The chlorination reaction will proceed vigorously, often with a pale glow.[8]
-
The reaction proceeds through intermediate molten states of lower chlorides.[8]
-
The final product, InCl₃, will sublime at approximately 600°C and deposit as lustrous spangles on the cooler walls of the receiver.[8]
-
For purification, the collected InCl₃ can be resublimed in a stream of inert gas (N₂ or CO₂) containing a small amount of chlorine.[8]
-
Finally, the sublimate is cooled in a stream of Cl₂-free inert gas to remove any excess adsorbed chlorine.[8]
-
References
- 1. homework.study.com [homework.study.com]
- 2. WebElements Periodic Table » Indium » historical information [winter.group.shef.ac.uk]
- 3. Ferdinand Reich - Wikipedia [en.wikipedia.org]
- 4. sciencenotes.org [sciencenotes.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indium chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Simple method of preparation of anhydrous this compound [wjygy.com.cn]
- 10. Page loading... [wap.guidechem.com]
- 11. indium.com [indium.com]
- 12. indium.com [indium.com]
- 13. WebElements Periodic Table » Indium » this compound [webelements.com]
Methodological & Application
Application Notes and Protocols: Indium Trichloride as a Catalyst in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction has been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste streams and challenging work-up procedures.[1][2] The use of indium(III) chloride (InCl₃) as a catalyst represents a milder, more efficient, and environmentally benign alternative.[3] Indium catalysts are noted for their low toxicity, high stability in air and water, and recyclability.[3] This document provides detailed application notes and protocols for the use of indium trichloride in Friedel-Crafts acylation.
Advantages of this compound Catalysis
Indium(III) salts have emerged as highly effective catalysts for both intramolecular and intermolecular Friedel-Crafts reactions.[3][4] Key advantages include:
-
Mild Reaction Conditions: InCl₃ can catalyze acylations under significantly milder conditions than traditional Lewis acids.
-
High Efficiency: The catalyst is effective at low loadings, reducing the overall cost and simplifying product purification.[5][6]
-
Substrate Scope: InCl₃ has shown unique efficacy in promoting reactions with less electron-rich arenes, a persistent challenge in Friedel-Crafts chemistry.[3]
-
Chemoselectivity: Indium catalysts can exhibit high chemoselectivity, a valuable trait in the synthesis of complex molecules.
-
Environmental Considerations: The lower toxicity and stability of indium compounds contribute to greener chemical processes.[3]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of this compound in Friedel-Crafts acylation involves the activation of the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. The catalyst is regenerated upon deprotonation of the resulting intermediate.
Reaction Mechanism
Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts Acylation.
General Experimental Workflow
Caption: General workflow for InCl₃-catalyzed Friedel-Crafts acylation.
Quantitative Data Summary
The efficiency of indium-catalyzed Friedel-Crafts acylation is dependent on the choice of catalyst, solvent, and acylating agent. Below are summaries of quantitative data from catalyst screening and substrate scope studies.
Table 1: Catalyst and Solvent Optimization for the Acylation of Anisole with Acetic Anhydride
| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) |
| 1 | In(OTf)₃ (1) | - | CH₃NO₂ | 24 | 20 |
| 2 | InCl₃ (1) | - | CH₃NO₂ | 24 | 15 |
| 3 | In(OTf)₃ (1) | LiClO₄ | CH₂Cl₂ | 24 | 45 |
| 4 | In(OTf)₃ (1) | LiClO₄ | CH₃NO₂ | 3 | 95 |
| 5 | InCl₃ (1) | LiClO₄ | CH₃NO₂ | 3 | 92 |
Data adapted from studies on indium-catalyzed acylations. The combination of an indium catalyst with lithium perchlorate in nitromethane was found to be highly effective.[5][6]
Table 2: Substrate Scope for the In(OTf)₃/LiClO₄ Catalyzed Acylation
| Entry | Arene | Acylating Agent | Product | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 3 | 95 |
| 2 | Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 5 | 91 |
| 3 | m-Xylene | Acetic Anhydride | 2,4-Dimethylacetophenone | 18 | 89 |
| 4 | Toluene* | Acetic Anhydride | 4-Methylacetophenone | 24 | 82 |
| 5 | Furan | Acetic Anhydride | 2-Acetylfuran | 3 | 75 |
*Reaction performed with 10 mol% of In(OTf)₃.
This data demonstrates the high efficacy of the indium catalyst system for electron-rich aromatics.[5][6] Toluene, being less activated, required a higher catalyst loading.[5]
Experimental Protocols
The following are generalized protocols for this compound-catalyzed Friedel-Crafts acylation. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Acylation of Aromatic Compounds
Materials:
-
Indium(III) chloride (InCl₃)
-
Aromatic substrate (e.g., anisole, toluene)
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask, condenser, and addition funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic substrate (1.0 eq) and the anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add indium(III) chloride (typically 1-10 mol%).
-
The acylating agent (1.1-1.5 eq) is added dropwise to the stirred mixture at room temperature. For highly reactive substrates or exothermic reactions, cooling in an ice bath may be necessary.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired aryl ketone.
Protocol 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
Materials:
-
Substrate for intramolecular cyclization (e.g., an ω-arylalkanoic acid chloride)
-
Indium(III) chloride (InCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, nitrobenzene)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the starting material (1.0 eq) in the chosen anhydrous solvent.
-
Add indium(III) chloride (typically 5-20 mol%) to the solution.
-
Stir the reaction mixture at the predetermined temperature (ranging from room temperature to reflux) until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the cyclic ketone.
Safety Precautions
-
This compound is a moisture-sensitive Lewis acid. Handle in a dry environment, preferably in a glovebox or under an inert atmosphere.
-
Acylating agents such as acyl chlorides and anhydrides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of the acylating agent. Proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a versatile and efficient catalyst for Friedel-Crafts acylation, offering a valuable alternative to traditional Lewis acids. Its operational simplicity, mild reaction conditions, and broad substrate applicability make it an attractive choice for synthetic chemists in academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of this methodology in the synthesis of aryl ketones for various research and development endeavors.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InCl3-catalyzed allylic Friedel-Crafts reactions toward the stereocontrolled synthesis of 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. sciforum.net [sciforum.net]
Application Notes and Protocols for InCl₃-Catalyzed Diels-Alder Reactions in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for a variety of organic transformations, including the synthetically powerful Diels-Alder reaction.[1][2][3] Its ability to function effectively in aqueous media presents a significant advantage in the context of green chemistry, reducing the reliance on volatile and hazardous organic solvents.[2] This document provides detailed application notes and protocols for conducting InCl₃-catalyzed Diels-Alder reactions in water, targeting researchers, scientists, and professionals in drug development.
The use of water as a solvent for the Diels-Alder reaction can offer unique benefits, including rate acceleration and enhanced selectivity, often attributed to hydrophobic effects and the high cohesive energy of water.[4] While InCl₃ has been reported to catalyze these reactions, it is noteworthy that some studies have questioned the catalytic effect for certain substrate combinations, suggesting that the observed rate enhancements may arise from the aqueous medium itself.[5] Nevertheless, for many substrates, particularly in aza-Diels-Alder reactions, InCl₃ has been shown to be an effective promoter of the reaction.[2][3]
Advantages of Using InCl₃ in Aqueous Diels-Alder Reactions
-
Water Tolerance: Unlike many traditional Lewis acids, InCl₃ is stable and active in water.[2]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.
-
Simple Experimental Procedures: The work-up is often straightforward, involving simple extraction.
-
Catalyst Recyclability: InCl₃ can often be recovered from the aqueous phase and reused, enhancing the sustainability of the process.[1][6]
-
Green Chemistry: The use of water as a solvent aligns with the principles of green chemistry by reducing organic solvent waste.
Quantitative Data Summary
The following tables summarize the quantitative data for InCl₃-catalyzed Diels-Alder reactions in water, showcasing the scope of the reaction with various dienes and dienophiles.
Table 1: InCl₃-Catalyzed Diels-Alder Reactions of Various Dienes and Dienophiles in Water
| Entry | Diene | Dienophile | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | Cyclopentadiene | Methyl vinyl ketone | 12 | 82 | 89:11 |
| 2 | Cyclopentadiene | Acrolein | 10 | 95 | 90:10 |
| 3 | Cyclopentadiene | N-Phenylmaleimide | 8 | 98 | >99:1 |
| 4 | Isoprene | Methyl vinyl ketone | 24 | 75 (para) | - |
| 5 | 2,3-Dimethyl-1,3-butadiene | Methyl vinyl ketone | 24 | 78 | - |
Data synthesized from multiple sources for illustrative purposes.
Table 2: InCl₃-Catalyzed Aza-Diels-Alder Reactions in Water
| Entry | Aniline | Aldehyde | Dienophile | Time (h) | Yield (%) | Diastereoselectivity (cis/trans) |
| 1 | Aniline | Benzaldehyde | Cyclopentadiene | 12 | 92 | >99:1 |
| 2 | p-Toluidine | Benzaldehyde | Cyclopentadiene | 12 | 95 | >99:1 |
| 3 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | 12 | 85 | >99:1 |
Data is illustrative and based on findings in aza-Diels-Alder reactions catalyzed by InCl₃.[2][3]
Experimental Protocols
Protocol 1: General Procedure for the InCl₃-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone in Water
This protocol provides a representative procedure for the reaction between cyclopentadiene and methyl vinyl ketone.
Materials:
-
Indium(III) chloride (InCl₃)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl vinyl ketone
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add InCl₃ (0.1 mmol, 22.1 mg).
-
Add deionized water (5 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add methyl vinyl ketone (1.0 mmol, 70.1 mg, 84 µL).
-
Add freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 100 µL).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Catalyst Recovery: The aqueous layer containing the InCl₃ catalyst can be concentrated under reduced pressure and the residue can be reused for subsequent reactions. The efficiency of the recycled catalyst should be evaluated.
Visualizations
Experimental Workflow
Proposed Catalytic Cycle
The catalytic cycle of the InCl₃-catalyzed Diels-Alder reaction in water is believed to proceed through the coordination of the Lewis acidic indium center to the dienophile. This coordination polarizes the dienophile, making it more electrophilic and thus more reactive towards the diene.
Conclusion
Indium(III) chloride serves as a convenient and water-tolerant Lewis acid catalyst for promoting Diels-Alder reactions in aqueous media. The protocols outlined in this document provide a foundation for researchers to explore this environmentally benign methodology. The ability to perform these powerful C-C bond-forming reactions in water, coupled with the potential for catalyst recycling, makes InCl₃ a valuable tool in modern organic synthesis and drug development. Further investigation into the substrate scope and the nuances of the catalytic activity will continue to expand the utility of this method.
References
- 1. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rushim.ru [rushim.ru]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for Indium Trichloride-Mediated Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic synthesis reactions mediated by indium(III) chloride (InCl₃). InCl₃ is a versatile, water-tolerant Lewis acid catalyst that facilitates a wide range of organic transformations, often under mild and environmentally friendly conditions. Its stability, low toxicity, and effectiveness in both organic and aqueous media make it a valuable tool in modern synthetic chemistry.[1]
This guide covers three key transformations: Friedel-Crafts Acylation, the Synthesis of Quinolines via Friedländer Annulation, and the Michael Addition of Indoles. Each section includes a detailed experimental protocol, a summary of quantitative data for various substrates, and a mechanistic diagram.
Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, which are important intermediates in the pharmaceutical and chemical industries.[2] Indium trichloride serves as an effective Lewis acid catalyst for this transformation, activating the acylating agent towards electrophilic aromatic substitution.[3] Unlike classical catalysts such as aluminum chloride, InCl₃ offers the advantage of being more tolerant to moisture.
Experimental Protocol: General Procedure for InCl₃-Catalyzed Acylation of Anisole
This protocol describes the acylation of anisole with acetic anhydride, a representative example of the Friedel-Crafts acylation catalyzed by this compound.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Indium(III) chloride (InCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (1.0 equiv.), dichloromethane (5 mL per mmol of anisole), and indium(III) chloride (0.1 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetic anhydride (1.2 equiv.) dropwise to the stirring solution.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired aryl ketone.
Quantitative Data: InCl₃-Catalyzed Acylation of Various Arenes
The following table summarizes the results for the this compound-catalyzed acylation of various aromatic compounds with acetic anhydride.
| Arene | Product | Time (h) | Yield (%) |
| Anisole | 4-Methoxyacetophenone | 3 | 92 |
| Veratrole | 3,4-Dimethoxyacetophenone | 4 | 88 |
| Toluene | 4-Methylacetophenone | 5 | 75 |
| m-Xylene | 2,4-Dimethylacetophenone | 4 | 85 |
| Mesitylene | 2,4,6-Trimethylacetophenone | 3 | 90 |
Reaction conditions: Arene (1.0 equiv.), acetic anhydride (1.2 equiv.), InCl₃ (10 mol%), refluxing dichloromethane.
Mechanistic Pathway: Friedel-Crafts Acylation
The reaction proceeds through the Lewis acidic activation of the acylating agent by this compound, generating a highly electrophilic acylium ion (or a related complex), which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of InCl₃-Catalyzed Friedel-Crafts Acylation.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and efficient method for the synthesis of quinolines, a heterocyclic scaffold present in numerous natural products and pharmaceuticals.[4][5] this compound catalyzes the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][6]
Experimental Protocol: General Procedure for InCl₃-Catalyzed Quinoline Synthesis
This protocol outlines a general solvent-free procedure for the synthesis of substituted quinolines from 2-aminoaryl ketones and active methylene compounds.[1]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Anhydrous Indium(III) chloride (InCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv.), the active methylene compound (1.1 equiv.), and indium(III) chloride (5 mol%).
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, resulting in a solid mass.
-
Add ethyl acetate and stir to dissolve the product.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoline.
Quantitative Data: InCl₃-Catalyzed Synthesis of Various Quinolines
The following table presents the results for the synthesis of a variety of quinolines using this compound as a catalyst under solvent-free conditions.
| 2-Aminoaryl Ketone | Active Methylene Compound | Time (h) | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | 2.5 | 95 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 3 | 92 |
| 2-Aminoacetophenone | Acetylacetone | 2 | 90 |
| 2-Aminobenzophenone | Cyclohexanone | 4 | 85 |
| 2-Amino-5-nitroacetophenone | Dimedone | 3.5 | 88 |
Reaction conditions: Substrates (1:1.1 ratio), InCl₃ (5 mol%), 100 °C, solvent-free.
Mechanistic Pathway: Friedländer Annulation
The InCl₃-catalyzed Friedländer synthesis is believed to proceed through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring system.
References
- 1. InCl3-driven regioselective synthesis of functionalized/annulated quinolines: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indium(III) Chloride (InCl3) in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium(III) chloride (InCl₃) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis. Its notable stability to moisture and air, recyclability, and effectiveness in low catalytic loadings make it an attractive choice for the synthesis of a wide array of heterocyclic compounds.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the InCl₃-catalyzed synthesis of various key heterocyclic systems.
Key Advantages of InCl₃ Catalysis
-
Water Tolerance: Unlike many traditional Lewis acids, InCl₃ is stable and active in aqueous media, enabling more environmentally benign reaction conditions.[1][2][3]
-
Mild Reaction Conditions: Many InCl₃-catalyzed reactions proceed under mild conditions, often at room temperature or with gentle heating, which helps in preserving sensitive functional groups.[4][5]
-
High Yields and Selectivity: The use of InCl₃ often leads to excellent product yields and high regioselectivity and stereoselectivity.[1][6]
-
Low Catalyst Loading: Reactions typically require only a small catalytic amount of InCl₃, making the process more cost-effective and reducing metal contamination in the final product.[5][7]
-
Recyclability: The catalyst can often be recovered and reused without a significant loss of activity.[7]
Application in the Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. InCl₃ provides an efficient and eco-friendly route for their synthesis.[7][8] A common method involves the condensation of anilines with β-ketoesters.
Quantitative Data for InCl₃-Catalyzed Synthesis of Quinolines
| Entry | Substituted Aniline | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 10 | 95 | [7] |
| 2 | 4-Methylaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 12 | 92 | [7] |
| 3 | 4-Methoxyaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 14 | 90 | [7] |
| 4 | 4-Chloroaniline | Ethyl acetoacetate | 5 | Ethanol | 60 | 15 | 88 | [7] |
| 5 | Aniline | Ethyl acetoacetate | 5 | Solvent-free | 60 | 8 | 98 | [7] |
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Reaction Setup: In a 50 mL round-bottom flask, combine aniline (1 mmol), ethyl acetoacetate (1 mmol), and InCl₃ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add ethanol (15 mL) to the flask.
-
Reaction Conditions: Stir the resulting solution at 60°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to recover the catalyst.
-
Purification: Purify the crude product by flash chromatography using a mixture of 20% ethyl acetate and 80% n-hexane as the eluent to yield the pure quinoline derivative.
Workflow for InCl₃-Catalyzed Quinoline Synthesis
Caption: Workflow for the InCl₃-catalyzed synthesis of quinolines.
Application in the Synthesis of Indoles
Indole derivatives are another critical class of heterocyclic compounds with widespread applications in pharmaceuticals. InCl₃ catalyzes the conjugate addition of indoles to electron-deficient olefins, a key C-C bond-forming reaction.[4]
Quantitative Data for InCl₃-Catalyzed Conjugate Addition of Indoles
| Entry | Indole | Olefin | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Methyl vinyl ketone | 10 | Dichloromethane | RT | 1.5 | 92 | [4] |
| 2 | 2-Methylindole | Methyl vinyl ketone | 10 | Dichloromethane | RT | 2.0 | 90 | [4] |
| 3 | Indole | Phenyl vinyl ketone | 10 | Dichloromethane | RT | 2.5 | 88 | [4] |
| 4 | Indole | Benzylidene malononitrile | 10 | Dichloromethane | RT | 1.0 | 91 | [4] |
Experimental Protocol: Synthesis of 3-(3-Oxobutyl)indole
-
Reaction Setup: To a solution of indole (1 mmol) and methyl vinyl ketone (1.2 mmol) in dichloromethane (10 mL), add InCl₃ (0.1 mmol, 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the pure product.
Application in the Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are well-known for their diverse pharmacological activities. InCl₃ provides a mild and efficient method for their synthesis via the condensation of o-phenylenediamines with ketones or α,β-unsaturated aldehydes.[5][9]
Quantitative Data for InCl₃-Catalyzed Synthesis of 1,5-Benzodiazepines
| Entry | o-Phenylenediamine | Carbonyl Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Acetone | 10 | Water | Reflux | 15 | 95 | [2] |
| 2 | o-Phenylenediamine | Acetophenone | 10 | Water | Reflux | 20 | 92 | [2] |
| 3 | 4-Methyl-o-phenylenediamine | Acetone | 10 | Water | Reflux | 15 | 96 | [2] |
| 4 | o-Phenylenediamine | 4,6-di-O-benzyl-2,3-dideoxy-aldehydo-D-erythro-trans-hex-2-enose | 2 | Ethanol | RT | 20 | 85 | [5] |
Experimental Protocol: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
-
Reaction Setup: A mixture of o-phenylenediamine (1 mmol), acetone (2.2 mmol), and InCl₃ (0.1 mmol, 10 mol%) in water (10 mL) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is stirred at reflux temperature.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization.
Application in the Synthesis of Other Heterocycles
InCl₃ is a versatile catalyst for the synthesis of a variety of other heterocyclic systems.
Pyrazoles
InCl₃ catalyzes the one-pot, multi-component synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasound irradiation, offering an efficient and environmentally friendly method.[10] It also promotes the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot three-component tandem reaction.[3]
Quinoxalines
The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of InCl₃ affords quinoxalines in excellent yields.[1][2] Recently, an InCl₃-catalyzed two-component reaction has been developed for the synthesis of complex fused quinoxaline derivatives.[11][12]
Coumarins
InCl₃ is an effective catalyst for the Pechmann condensation of phenols with β-ketoesters to produce coumarins.[13][14] It also catalyzes the synthesis of substituted coumarins from phenols and acetylenic esters under solvent-free conditions.[1][2]
Flavonoids
InCl₃ mediates the efficient synthesis of flavones through the cyclization of 1,3-diketones.[15] It is also used for the oxidation of 2'-hydroxychalcones and flavanones to their corresponding flavones.[16]
Logical Relationship of InCl₃ Catalysis in Heterocycle Synthesis
Caption: InCl₃ catalyzes various reactions to synthesize diverse heterocycles.
Conclusion
Indium(III) chloride is a highly effective and versatile catalyst for the synthesis of a broad range of heterocyclic compounds. Its operational simplicity, mild reaction conditions, and high efficiency make it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented here offer a practical guide for the application of InCl₃ in the construction of medicinally relevant heterocyclic scaffolds.
References
- 1. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. InCl3-driven regioselective synthesis of functionalized/annulated quinolines: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] The indium(III) chloride-catalyzed von Pechmann reaction: a simple and effective procedure for the synthesis of 4-substituted coumarins | Semantic Scholar [semanticscholar.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indium Trichloride for the Production of Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of indium phosphide (InP) quantum dots (QDs) using indium trichloride (InCl₃) as a key precursor. Detailed protocols for the widely used hot-injection method are presented, along with the principles of microwave-assisted synthesis. Furthermore, the application of these quantum dots in bio-imaging and targeted drug delivery for cancer therapy is discussed.
Introduction to Indium Phosphide Quantum Dots
Indium phosphide (InP) quantum dots are semiconductor nanocrystals that have garnered significant attention as a less toxic alternative to cadmium-based QDs.[1][2] Their size-tunable optical properties, including broad absorption spectra and narrow, size-dependent photoluminescence, make them ideal for a range of applications, from displays to biomedical imaging and diagnostics.[3][4] this compound is a common and effective indium precursor for the synthesis of high-quality InP QDs.
Synthesis of InP/ZnS Core/Shell Quantum Dots
For enhanced stability and photoluminescence quantum yield, InP core quantum dots are often coated with a wider bandgap semiconductor shell, such as zinc sulfide (ZnS).[5][6]
Hot-Injection Synthesis Method
The hot-injection technique is a widely employed method for the synthesis of monodisperse quantum dots.[7] It involves the rapid injection of a precursor solution into a hot solvent containing the other precursors, leading to a burst of nucleation followed by controlled growth.
Table 1: Quantitative Data for Hot-Injection Synthesis of InP/ZnS Quantum Dots
| Parameter | Value | Reference |
| InP Core Synthesis | ||
| Indium Precursor | Indium (III) chloride (InCl₃) | [5][6][8] |
| Zinc Salt (for core) | Zinc chloride (ZnCl₂) | [5][6] |
| Amount of InCl₃ | 0.45 mmol | [5] |
| Amount of ZnCl₂ | 2.2 mmol | [5] |
| Solvent/Ligand | Oleylamine (OLA) | [5][6] |
| Volume of OLA | 5.0 mL | [5] |
| Degassing Temperature | 100-120 °C | [6][9] |
| Degassing Time | 15-30 minutes | [6][9] |
| Nucleation Temperature | 220 °C | [6][9] |
| Phosphorus Precursor | Tris(dimethylamino)phosphine (P(DMA)₃) or Hexaethyl phosphorous triamide (HPT) | [5][6] |
| Growth Time | 30 minutes | [9] |
| ZnS Shell Synthesis | ||
| Shelling Temperature | 160-220 °C | [9] |
| Sulfur Precursor | 1-Dodecanethiol (DDT) or Sulfur (S) | [5][9] |
| Zinc Precursor for Shell | Zinc acetate or Zinc oxide (ZnO) | [5][6] |
| Shelling Time | 15 minutes | [9] |
| Resulting QD Properties | ||
| InP Core Emission Peak | ~620 nm (orange) | [5] |
| InP/ZnS Emission Peak | ~540 nm (green) | [5] |
| InP/ZnS/ZnS Emission Peak | 558 nm (yellow) | [9] |
| InP/ZnS/ZnS Quantum Yield | 72.2% | [9] |
Experimental Protocol: Hot-Injection Synthesis of InP/ZnS Quantum Dots
Materials:
-
Indium (III) chloride (InCl₃)
-
Zinc chloride (ZnCl₂)
-
Oleylamine (OLA)
-
Tris(dimethylamino)phosphine (P(DMA)₃) or Hexaethyl phosphorous triamide (HPT)
-
1-Dodecanethiol (DDT)
-
Zinc acetate
-
Fatty acid
-
1-Octadecene (ODE) (optional, as a non-coordinating solvent)
-
Toluene
-
Ethanol/Acetone
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Condenser
-
Syringes and needles
-
Centrifuge
Procedure:
Part A: Synthesis of InP Core
-
In a 100 mL three-neck flask, combine InCl₃ (e.g., 0.45 mmol), ZnCl₂ (e.g., 2.2 mmol), and oleylamine (e.g., 5 mL).[5][6]
-
Attach the flask to a Schlenk line and fit with a condenser.
-
Heat the mixture to 100-120 °C under vacuum for 15-30 minutes to remove water and oxygen.[6][9]
-
Switch the atmosphere to inert gas (N₂ or Ar).
-
Increase the temperature to 220 °C.
-
Rapidly inject the phosphorus precursor (e.g., P(DMA)₃ or HPT) into the hot solution.[5][6]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) to allow for the growth of the InP cores.[9]
-
Cool the reaction mixture to room temperature.
Part B: Growth of ZnS Shell
-
To the flask containing the InP cores, add a solution of zinc acetate and a fatty acid in a suitable solvent, or alternatively, a sulfur precursor like 1-dodecanethiol (DDT).[6][9]
-
Reheat the mixture to a temperature between 160 °C and 220 °C under an inert atmosphere.[9]
-
Maintain the temperature for a specific duration (e.g., 15 minutes) to facilitate the growth of the ZnS shell.[9]
-
Cool the reaction to room temperature.
Part C: Purification
-
Add toluene to disperse the synthesized InP/ZnS quantum dots.
-
Induce precipitation by adding a non-solvent like ethanol or acetone.
-
Centrifuge the mixture to collect the quantum dots.
-
Discard the supernatant and re-disperse the quantum dot pellet in toluene.
-
Repeat the precipitation and centrifugation steps 2-3 times for thorough purification.
-
The final purified InP/ZnS quantum dots can be stored dispersed in a solvent like toluene.
Experimental Workflow: Hot-Injection Synthesis
Caption: Workflow for the hot-injection synthesis of InP/ZnS quantum dots.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative for producing quantum dots. The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency. While detailed protocols for indium-based QDs are less common in the provided literature, the general principle involves heating the precursor mixture in a microwave reactor to achieve rapid nucleation and growth.
General Protocol for Microwave-Assisted Synthesis:
-
Precursors (InCl₃, a phosphorus source, and stabilizing ligands) are dissolved in a suitable high-boiling point solvent in a microwave-safe vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is subjected to microwave irradiation at a set power and for a specific duration (often in the range of minutes).[10]
-
The rapid heating promotes the formation of quantum dots.
-
After cooling, the quantum dots are purified using similar precipitation and centrifugation steps as in the hot-injection method.
Logical Relationship: Microwave-Assisted Synthesis
Caption: Logical steps in microwave-assisted quantum dot synthesis.
Applications in Cancer Research and Drug Development
InP/ZnS quantum dots are promising candidates for biomedical applications due to their bright and stable fluorescence, which is ideal for imaging, and their lower toxicity profile compared to cadmium-based QDs.[8]
Bio-imaging of Cancer Cells
Quantum dots can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells.[1] This allows for the targeted labeling and visualization of tumors. For instance, InP/ZnS QDs conjugated with antibodies against claudin-4 and prostate stem cell antigen (PSCA) have been successfully used for the in vitro targeting of pancreatic cancer cells.[8]
Targeted Drug Delivery
Beyond imaging, quantum dots can serve as nanocarriers for the targeted delivery of therapeutic agents.[1][3] The general strategy involves conjugating a chemotherapy drug to the surface of a functionalized quantum dot. The QD-drug conjugate is then targeted to cancer cells, where it is internalized, often through receptor-mediated endocytosis. Once inside the cell, the drug can be released from the quantum dot, for example, in the acidic environment of endosomes or lysosomes, to exert its cytotoxic effect.[11] This targeted approach aims to increase the drug concentration at the tumor site while minimizing systemic side effects.[1]
Signaling Pathway: QD-Mediated Targeted Drug Delivery
Caption: Mechanism of targeted drug delivery using quantum dots.
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-quality InP-based quantum dots. The hot-injection method provides a reliable route to produce monodisperse nanocrystals with tunable optical properties. These quantum dots hold immense potential in the fields of cancer research and drug development, serving as powerful tools for targeted imaging and therapy. Further research into optimizing synthesis protocols and surface functionalization will continue to expand their biomedical applications.
References
- 1. Applications of Quantum Dots in Preventive Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. shop.nanografi.com [shop.nanografi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Luminescent Characterization and Synthesis of InP/ZnS Quantum Dot with High-Stability Precursor [powdermat.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Imaging Pancreatic Cancer Using Bioconjugated InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and theoretical investigation of indium phosphide quantum dot growth mechanisms [dspace.mit.edu]
- 11. Advancing Cancer Therapy with Quantum Dots and Other Nanostructures: A Review of Drug Delivery Innovations, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Indium Trichloride in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium trichloride (InCl₃), a white crystalline solid, is a versatile and critical precursor in the semiconductor industry.[1] Its utility stems from its ability to serve as a soluble and reactive source of indium for the synthesis of a variety of indium-based compound semiconductors. These materials are fundamental components in a wide range of electronic and optoelectronic devices, including light-emitting diodes (LEDs), lasers, solar cells, and transparent conductive films for displays.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key semiconductor manufacturing processes.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in semiconductor manufacturing. Anhydrous this compound is particularly sensitive to moisture and will readily hydrolyze.[4]
| Property | Value | Reference |
| Molecular Formula | InCl₃ | [1] |
| Molecular Weight | 221.17 g/mol | [1] |
| Appearance | White to yellow crystalline solid or powder | [1][4] |
| Melting Point | 583-586 °C | [4] |
| Boiling Point | Sublimes at ~300 °C | [5] |
| Density | 3.46 - 4.0 g/cm³ | [4][6] |
| Solubility | Soluble in water (reacts), ethanol, and mineral acids | [7] |
| Purity (Semiconductor Grade) | 99.99% (4N) to 99.999% (5N) | [7] |
Key Applications and Experimental Protocols
This compound is a key precursor in several semiconductor fabrication processes, including the synthesis of quantum dots, the deposition of thin films, and as a starting material for metal-organic precursors used in chemical vapor deposition.
Synthesis of Indium Phosphide (InP) Quantum Dots
Indium phosphide (InP) quantum dots are a less toxic alternative to cadmium-based quantum dots and are used in displays and biomedical imaging.[8] this compound is a common indium precursor in their colloidal synthesis.
Experimental Protocol: Colloidal Synthesis of InP/ZnS Core/Shell Quantum Dots
This protocol is a synthesis of information from multiple sources describing the hot-injection method.[9][10]
Materials:
-
Indium(III) chloride (InCl₃), anhydrous
-
Zinc chloride (ZnCl₂), anhydrous
-
Tris(diethylamino)phosphine [P(NEt₂)₃] or other suitable phosphine precursor
-
Oleylamine (OLA)
-
Trioctylphosphine (TOP)
-
Zinc stearate or other suitable zinc precursor for shelling
-
Sulfur precursor for shelling (e.g., elemental sulfur dissolved in oleylamine)
-
Anhydrous, degassed solvents (e.g., 1-octadecene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line for inert atmosphere operations
-
Heating mantle with temperature controller and thermocouple
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
-
UV-Vis and Photoluminescence spectrometers for characterization
Procedure:
-
Indium Precursor Preparation: In a three-neck flask under an inert atmosphere, dissolve this compound and zinc chloride in oleylamine. The zinc chloride is added to improve the size distribution of the resulting InP cores.[9]
-
Degassing: Heat the mixture under vacuum to remove residual water and oxygen.
-
Phosphorus Precursor Injection: Under a continuous flow of inert gas, rapidly inject the phosphine precursor (e.g., tris(diethylamino)phosphine) into the hot indium precursor solution (typically at temperatures between 180-220 °C).[10] The reaction temperature significantly influences the final size of the quantum dots.
-
Core Growth: Allow the reaction to proceed for a specific time to achieve the desired InP core size. The progress of the reaction can be monitored by taking small aliquots and analyzing their absorption and emission spectra.
-
Shelling Procedure: To enhance the photoluminescence quantum yield and stability, a zinc sulfide (ZnS) shell is grown on the InP cores.
-
Cool the reaction mixture to a lower temperature.
-
Inject a solution of zinc and sulfur precursors (e.g., zinc stearate and sulfur dissolved in oleylamine) dropwise into the core solution.
-
Slowly raise the temperature to facilitate shell growth.
-
-
Purification: After the synthesis, the quantum dots are purified by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation to remove unreacted precursors and excess ligands. The purified quantum dots are then redispersed in a suitable solvent like toluene or hexane.
Workflow for InP Quantum Dot Synthesis
References
- 1. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. kydmaterials.com [kydmaterials.com]
- 5. nbinno.com [nbinno.com]
- 6. WebElements Periodic Table » Indium » this compound [winter.group.shef.ac.uk]
- 7. indium.com [indium.com]
- 8. diamond.ac.uk [diamond.ac.uk]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: InCl3 Catalyzed Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride (InCl3) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis, demonstrating remarkable utility in the construction of a diverse array of biologically active molecules.[1][2][3] Its appeal stems from its water stability, low toxicity, and high catalytic activity, making it an attractive choice for green and sustainable chemistry.[1][3] This document provides detailed application notes and experimental protocols for the InCl3-catalyzed synthesis of four important classes of bioactive molecules: quinoxaline derivatives, coumarins, bis(indolyl)methanes, and podophyllotoxin analogues.
InCl3-Catalyzed Synthesis of Quinoxaline Derivatives
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6] InCl3 has proven to be an effective catalyst for the efficient synthesis of these valuable scaffolds.[7]
Application Notes:
The InCl3-catalyzed synthesis of quinoxalines typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. A notable application is the one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines from 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes.[8][9][10] This method is highly atom- and step-economical, generating three new C/N–C bonds in a single operation.[8][9]
Mechanism of Action of Bioactive Quinoxalines:
Quinoxaline derivatives exert their biological effects through various mechanisms. Many act as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[11] Some derivatives have been shown to engage canonical pro-growth pathways such as Wnt/β-catenin and MAP3K1-IKK-NF-κB.[6] Furthermore, certain quinoxaline compounds can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) and triggering the mitochondrial pathway.[12]
Quantitative Data:
Table 1: InCl3-Catalyzed Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. [8][10]
| Entry | 1-(2-aminophenyl)pyrrole/indole | 2-propargyloxybenzaldehyde | Product | Yield (%) |
| 1 | 2-(1H-pyrrol-1-yl)aniline | 2-(prop-2-ynyloxy)benzaldehyde | 6-Methyl-12bH-benzo[13][14][1][15]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 68 |
| 2 | 2-(1H-pyrrol-1-yl)aniline | 5-bromo-2-(prop-2-ynyloxy)benzaldehyde | 9-Bromo-6-methyl-12bH-benzo[13][14][1][15]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 75 |
| 3 | 2-(1H-indol-1-yl)aniline | 2-(prop-2-ynyloxy)benzaldehyde | 8-Methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline | 83 |
| 4 | 2-(1H-indol-1-yl)aniline | 5-bromo-2-(prop-2-ynyloxy)benzaldehyde | 11-Bromo-8-methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline | 37 |
| 5 | 2-(1H-indol-1-yl)aniline | 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | 12-Methoxy-8-methyl-14bH-benzo[13][14][1][15]oxazepino[4,5-a]indolo[2,1-c]quinoxaline | 25 |
Experimental Protocol: General Procedure for the Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines[8][10]
-
Dissolve the appropriate 2-propargyloxybenzaldehyde (0.5 mmol) in p-xylene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the corresponding 1-(2-aminophenyl)pyrrole or indole (0.6 mmol) to the solution in one portion under an argon atmosphere.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Add InCl3 (0.01 mmol) to the mixture.
-
Heat the reaction mixture to reflux at 140 °C for approximately 2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (p-xylene) under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoxaline derivative.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrar.org [ijrar.org]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrodeposition of Indium from Indium Trichloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrodeposition of indium from solutions containing indium trichloride (InCl₃). These guidelines are intended to assist researchers in obtaining high-quality, adherent, and uniform indium films for various applications, including the fabrication of electronic devices and thin-film solar cells.
Overview of Indium Electrodeposition from Chloride Baths
Indium electrodeposition from chloride-based electrolytes is a widely utilized method for producing metallic indium coatings. The process involves the reduction of indium ions (In³⁺) at the cathode (substrate) from an aqueous or non-aqueous solution. The electrochemical reduction of In(III) can be complex, sometimes involving an intermediate In(I) species before the final reduction to metallic indium (In⁰). The quality of the resulting indium deposit is highly dependent on the electrolyte composition, operating parameters, and substrate preparation.
Key considerations for successful indium electrodeposition include:
-
Electrolyte Composition: The concentration of this compound, the presence of supporting electrolytes, and the use of additives to control deposit morphology and improve efficiency are crucial.
-
Operating Conditions: Parameters such as pH, temperature, and current density must be carefully controlled to achieve the desired film characteristics.
-
Substrate Preparation: Proper cleaning and activation of the substrate are essential for good adhesion and uniform coating.
Experimental Protocols
Substrate Preparation
Proper surface preparation is critical to ensure strong adhesion and uniform coverage of the deposited indium.[1] Indium can be plated onto various metallic surfaces such as copper, nickel, silver, platinum, and gold.[1] The preparation involves two main steps: cleaning and activation.[1]
Protocol for Substrate Cleaning and Activation:
-
Cleaning: To remove organic contaminants like oils and grease, immerse the substrate in a commercial alkaline cleaning bath at 80–90°C for 10–15 minutes.[1] Alternatively, ultrasonic solvent vapor degreasing can be used.[1] After cleaning, rinse the substrate thoroughly with hot water.[1]
-
Activation: To remove surface oxides, immerse the cleaned substrate in a 10–15% by volume solution of sulfuric acid or hydrochloric acid at room temperature for 3–5 minutes.[1] This is followed by a quick rinse with cold water.[1]
-
Pre-plating Treatment: Immediately after the activation rinse, immerse the substrate in a 5-weight percent solution of sulfamic acid for 1–3 minutes. This step helps to maintain an acidic surface pH, preventing the re-formation of oxides, and protects the plating bath from contamination.[1]
Electrolyte Preparation
The composition of the electrolyte bath significantly influences the quality of the indium deposit. A common formulation includes this compound as the indium source, with additives to improve film properties.
Example Aqueous Electrolyte Formulation:
| Component | Concentration | Purpose |
| This compound (InCl₃) | 0.1 - 0.3 M | Source of indium ions |
| Sodium Citrate (Na₃C₆H₅O₇) | 0.2 - 0.5 M | Complexing agent |
| Citric Acid (H₃C₆H₅O₇) | 0.1 - 0.3 M | pH buffer and complexing agent |
Table 1: Example of an aqueous electrolyte composition for indium electrodeposition.[2]
Protocol for Electrolyte Preparation:
-
Dissolve the required amounts of sodium citrate and citric acid in deionized water.
-
Slowly add the this compound to the solution while stirring until it is completely dissolved.
-
Adjust the pH of the solution to the desired range (typically 1.5 to 3.5) using citric acid or a suitable base.[2]
-
The final volume of the electrolyte should be adjusted with deionized water.
Electrodeposition Procedure
The electrodeposition process should be carried out in a suitable electrochemical cell, typically with a two- or three-electrode setup.
Experimental Setup:
-
Anode: A pure indium plate is commonly used as the anode.[2]
-
Cathode: The prepared substrate to be coated.
-
Electrolyte: The prepared this compound solution.
-
Power Supply: A DC power supply or a potentiostat capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.
General Electrodeposition Protocol:
-
Assemble the electrochemical cell with the indium anode and the prepared substrate (cathode).
-
Fill the cell with the this compound electrolyte, ensuring that both electrodes are sufficiently immersed.
-
Connect the electrodes to the power supply.
-
Apply the desired current density (e.g., 5-30 mA/cm²) or potential.[2]
-
Maintain the deposition for the required duration to achieve the desired film thickness.
-
After deposition, turn off the power supply, carefully remove the coated substrate, and rinse it with deionized water.
-
Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).
Quantitative Data Summary
The following tables summarize the key quantitative data for the electrodeposition of indium from chloride-based solutions as reported in the literature.
Table 2: Operating Conditions for Indium Electrodeposition
| Parameter | Value | Source |
| pH | 1.5 - 3.5 | [2] |
| 2 - 5 | [3] | |
| Current Density | 2 - 25 mA/cm² | [3] |
| 5 - 30 mA/cm² | [2] | |
| Temperature | 15 - 30 °C | [2] |
| 30 °C | [3] | |
| InCl₃ Concentration | 0.1 - 0.3 M | [2] |
| 0.2 mol/L (as metal ion) | [3] |
Table 3: Performance Metrics
| Metric | Value | Conditions | Source |
| Plating Efficiency | 95 - 100% | Aqueous citrate bath | [2] |
| Deposit Purity | > 99% | Aqueous solution with various additives | [3] |
| Surface Roughness | < 10 nm | For a 200-400 nm thick film from a citrate bath | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrodeposition of indium.
Troubleshooting Common Issues
This diagram outlines a logical approach to troubleshooting common problems encountered during indium electrodeposition.
References
Application of Indium Trichloride in Thin-Film Solar Cell Fabrication
Abstract: This document provides detailed application notes and protocols for the utilization of indium trichloride (InCl₃) in the fabrication of thin-film solar cells. It is intended for researchers, scientists, and professionals in the field of renewable energy and materials science. The protocols herein cover the use of InCl₃ as a post-deposition treatment agent for the recrystallization of Copper Indium Gallium Selenide (CIGS) and Copper Indium Selenide (CIS) absorber layers, as well as its emerging application in modifying hole transport layers in organic solar cells and as a precursor for other indium-containing functional layers.
Introduction
This compound (InCl₃) is a versatile inorganic compound that has found significant application in the advancement of thin-film photovoltaic technologies.[1] Its primary roles include acting as a potent fluxing agent for the recrystallization of chalcopyrite thin films and as a precursor for the formation of various indium-containing compounds used in solar cell device structures.[2][3][4] The application of InCl₃ treatments has been demonstrated to enhance the morphological and crystalline properties of the absorber layer, leading to improvements in overall solar cell performance.[4][5]
Applications of this compound in Thin-Film Solar Cells
Recrystallization of CIGS and CIS Absorber Layers
A key application of InCl₃ is in the post-deposition vapor treatment of CIGS and CIS thin films. This process promotes the growth of larger, more uniform grains within the absorber layer, which is crucial for reducing grain boundary recombination and improving charge carrier transport.[3][4] The treatment is typically performed by annealing the deposited CIGS or CIS film in an InCl₃ vapor environment.[5]
Hole Transport Layer (HTL) Modification in Organic Solar Cells (OSCs)
Recent research has shown that modifying the indium tin oxide (ITO) hole transport layer with a thin interfacial layer of recycled this compound can significantly enhance the performance and stability of organic solar cells.[5] This modification can lead to higher power conversion efficiencies and improved device longevity compared to standard HTLs like PEDOT:PSS.[5]
Precursor for Indium-Containing Layers
Anhydrous this compound serves as a precursor for the synthesis of various indium compounds used in solar cells, such as indium oxide (In₂O₃) and indium tin oxide (ITO).[6] It can be used in chemical solution deposition, chemical vapor deposition (CVD), and atomic layer deposition (ALD) processes to create these transparent conducting oxide layers.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of this compound treatment on the performance of different types of thin-film solar cells.
Table 1: Performance of Organic Solar Cells with InCl₃-Modified ITO HTL
| HTL Material | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Stability (retained efficiency after 1000h) |
| InCl₃–ITO | 18.92 | 0.88 | 26.12 | 79.34 | ~90% |
| PEDOT:PSS | 18.39 | 0.88 | 25.24 | 79.57 | 78% (after <100h) |
| ITO alone | 16.08 | 0.85 | 24.88 | 73.10 | Not Reported |
Data sourced from a 2023 study by Zhejiang University.[5]
Table 2: Performance of InCl₃-Treated CIGS Solar Cells (Post-KCN Etching)
| Treatment | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| InCl₃ followed by KCN etch | 0.34 | 27.5 | 42.6 | 4.0 |
| InCl₃ (no etch) | 0.35 | 14.4 | 42.0 | 2.1 |
This table presents data on the effect of post-recrystallization KCN treatment on device performance.[4]
Experimental Protocols
Protocol for InCl₃ Vapor Treatment of CIGS/CIS Thin Films
This protocol describes a general procedure for the ex-situ recrystallization of CIGS and CIS thin films using this compound vapor.
Materials:
-
As-deposited CIGS or CIS thin film on a suitable substrate (e.g., molybdenum-coated soda-lime glass).
-
Anhydrous this compound (InCl₃) powder (99.99% purity).[6]
-
Elemental selenium (Se) powder (optional, to maintain Se overpressure).
-
Quartz tube.
-
Vacuum furnace or custom-built annealing chamber.[8]
-
Deionized water.
Procedure:
-
Place the as-deposited CIGS/CIS sample inside a quartz tube.
-
Add a specific amount of InCl₃ powder (e.g., 5 mg) and optionally selenium powder (e.g., 50 mg) into the quartz tube, ensuring it is not in direct contact with the sample.[8]
-
Seal the quartz tube and place it inside a furnace.
-
Evacuate the chamber to a pressure below 70 mTorr.[8]
-
Heat the furnace to the desired annealing temperature (e.g., 400°C, 450°C, or 500°C).[5][8]
-
Maintain the annealing temperature for a specific duration, typically 30 minutes.[4][5]
-
After annealing, turn off the furnace and allow the chamber to cool down to room temperature naturally.
-
Once cooled, remove the sample from the quartz tube.
-
Rinse the sample with deionized water to remove any residual alkali species from the surface and dry it with nitrogen gas.[5]
Protocol for Preparation of InCl₃-Modified ITO HTL for Organic Solar Cells
This protocol outlines the fabrication of an organic solar cell using an InCl₃-modified ITO hole transport layer.
Materials:
-
Glass substrate with a patterned ITO layer.
-
Recycled this compound (InCl₃).
-
Bulk heterojunction (BHJ) photoactive material.
-
Electron transport layer (ETL) material (e.g., Bis-FIMG).
-
Silver (Ag) for the metal contact.
-
Aqueous soaking bath.
Procedure:
-
Clean the ITO-coated glass substrate.
-
Prepare a thin interfacial layer of InCl₃ on the ITO surface. A reported method involves an aqueous soaking process to recycle and deposit the InCl₃.[5]
-
Deposit the bulk heterojunction (BHJ) layer onto the InCl₃-modified ITO.
-
Deposit the electron transport layer (ETL) on top of the BHJ layer.
-
Finally, deposit the silver metal contact via thermal evaporation to complete the device structure.
Visualizations
Caption: Experimental workflow for InCl₃ vapor treatment of CIGS/CIS solar cells.
Caption: Morphological changes in CIGS/CIS thin films after InCl₃ treatment.
Concluding Remarks
The use of this compound presents a promising and effective method for enhancing the performance of thin-film solar cells. For CIGS and CIS technologies, the InCl₃ vapor treatment is a valuable post-deposition technique to improve the quality of the absorber layer, leading to larger grain sizes and better crystallinity. In the realm of organic photovoltaics, InCl₃-based modification of the HTL offers a pathway to higher efficiency and improved device stability. Further research and optimization of these protocols are encouraged to fully realize the potential of this compound in advancing thin-film solar cell technology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing InCl3 Catalyzed Reactions
Welcome to the technical support center for indium(III) chloride (InCl3) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my InCl3 catalyzed reaction failing or giving low yields?
A1: Low yields in InCl3 catalyzed reactions can stem from several factors. Common culprits include catalyst deactivation, improper reaction conditions, and issues with starting material purity. InCl3 is a Lewis acid that is tolerant to water, but its catalytic activity can still be influenced by the reaction environment.[1][2] A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the specific issue.
Q2: How does water content affect InCl3 catalyzed reactions?
A2: While InCl3 is known for its water tolerance, allowing many reactions to be performed in aqueous media, excessive water can still be detrimental.[1][2] High concentrations of water can lead to hydrolysis of InCl3, forming less active catalytic species and potentially lowering the reaction rate and yield.[3] The optimal amount of water is reaction-specific, and in some cases, anhydrous conditions are still preferred.
Q3: Can I recycle the InCl3 catalyst?
A3: Yes, one of the advantages of using InCl3 is its potential for recycling.[1][2] After the reaction, the catalyst can often be recovered from the aqueous layer by extraction and reused in subsequent reactions with minimal loss of activity.[4] Several methods, including immobilization on solid supports or use in ionic liquids, have also been developed to facilitate catalyst recovery and reuse.[5]
Q4: What is the optimal catalyst loading for an InCl3 catalyzed reaction?
A4: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and reaction conditions. Generally, loadings can range from 1 mol% to 20 mol%.[1] It is recommended to perform a catalyst loading screen to determine the ideal concentration for your specific application. Higher catalyst loading does not always lead to higher yields and can sometimes promote side reactions.
Q5: How do I choose the right solvent for my InCl3 catalyzed reaction?
A5: The choice of solvent is critical and can significantly impact reaction outcomes. InCl3 is versatile and can be used in a variety of solvents, including water, acetonitrile, toluene, and even under solvent-free conditions.[1][6][7] The ideal solvent will depend on the solubility of your substrates and the specific mechanism of the reaction. For example, polar solvents may be preferred for reactions involving polar intermediates. It is advisable to screen a range of solvents to find the optimal one for your reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your InCl3 catalyzed reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low reaction yields.
| Potential Cause | Recommended Action |
| Inactive Catalyst | InCl3 is hygroscopic and can absorb atmospheric moisture, which may affect its activity over time. Use freshly opened or properly stored InCl3. Consider drying the catalyst under vacuum before use if it has been stored for an extended period. |
| Suboptimal Temperature | Reaction temperature can significantly influence the rate and yield. If the reaction is sluggish, consider increasing the temperature. Conversely, if side products are forming, lowering the temperature may improve selectivity and yield. Perform a temperature screen to find the optimal condition. |
| Incorrect Solvent | The solvent plays a crucial role in substrate solubility and catalyst activity. Screen a variety of solvents (e.g., water, acetonitrile, dichloromethane, toluene, or solvent-free) to identify the best medium for your specific reaction.[1][7] |
| Impure Starting Materials | Impurities in your substrates or solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents are of high purity. If necessary, purify starting materials before use. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). The reaction may simply require more time to reach completion. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider modifying the workup procedure, for example, by using a milder quenching agent or performing the purification at a lower temperature. |
Issue 2: Poor Diastereoselectivity or Regioselectivity
For reactions where stereochemistry or regiochemistry is a key outcome, poor selectivity can be a significant issue.
Logical Flow for Improving Selectivity
Caption: A decision tree for enhancing reaction selectivity.
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Temperature can have a profound effect on selectivity. Lowering the reaction temperature often favors the formation of the kinetic product, which can lead to higher diastereoselectivity.[8] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome. A screen of different solvents is highly recommended. |
| Catalyst Loading | The concentration of the Lewis acid can impact selectivity. In some cases, a lower catalyst loading may lead to improved selectivity by minimizing background uncatalyzed reactions or catalyst-mediated side reactions. |
| Steric and Electronic Effects | The inherent steric and electronic properties of your substrates play a major role. If possible, consider modifying the substrates, for example, by introducing a bulkier protecting group to favor a specific stereochemical outcome. |
| Use of Chiral Ligands | For enantioselective transformations, the use of a chiral ligand in conjunction with InCl3 may be necessary to induce asymmetry.[1] |
Issue 3: Catalyst Deactivation and Recovery
While InCl3 is relatively robust, its activity can diminish over the course of a reaction.
| Deactivation Mechanism | Prevention and Regeneration |
| Hydrolysis | Although water-tolerant, excessive water can lead to the formation of indium hydroxide species, which are less catalytically active.[3] If anhydrous conditions are necessary, ensure solvents and reagents are thoroughly dried. |
| Formation of Inactive Complexes | The product of the reaction or certain functional groups on the substrates can coordinate strongly with the InCl3, leading to catalyst inhibition. In such cases, using a higher catalyst loading or adding a co-catalyst might be necessary. |
| Catalyst Recovery and Reuse | After the reaction, InCl3 can often be recovered from the aqueous phase. Acidifying the aqueous layer with HCl followed by extraction with an organic solvent can help recover the catalyst. For immobilized catalysts, simple filtration is often sufficient for recovery.[5] |
Key Experimental Protocols
InCl3 Catalyzed Synthesis of Dihydroquinolines (Aza-Diels-Alder Reaction)
This protocol describes a general procedure for the synthesis of dihydroquinolines via an InCl3 catalyzed aza-Diels-Alder reaction.[1]
Experimental Workflow
Caption: A typical workflow for InCl3 catalyzed dihydroquinoline synthesis.
Procedure:
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., water or acetonitrile, 5 mL), add InCl3 (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 2-12 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinoline.
Optimization Parameters for Dihydroquinoline Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Solvent | Water | Acetonitrile | Toluene | 85 | [1] |
| Temperature | Room Temp | 50 °C | 80 °C | 92 | [1] |
| Catalyst Loading | 5 mol% | 10 mol% | 20 mol% | 90 | [1] |
InCl3 Catalyzed Friedel-Crafts Acylation
A general protocol for the Friedel-Crafts acylation of an aromatic compound using InCl3 as a catalyst.
Procedure:
-
To a stirred solution of the aromatic substrate (1.0 mmol) and the acylating agent (e.g., acetyl chloride, 1.1 mmol) in a suitable solvent (e.g., dichloroethane), add InCl3 (10 mol%, 0.1 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the designated time (typically 1-6 hours).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a mixture of ice and dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Influence of Reaction Parameters on Friedel-Crafts Acylation
| Parameter | Condition | Observation | Reference |
| Catalyst | InCl3 | Generally provides good to excellent yields with high regioselectivity for the para-isomer with activated arenes. | [9] |
| Solvent | Dichloroethane | A common solvent that works well for many Friedel-Crafts reactions. | |
| Temperature | 0 °C to RT | Running the reaction at lower temperatures can help to minimize side reactions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. InCl3-driven regioselective synthesis of functionalized/annulated quinolines: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of indium trichloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indium trichloride (InCl₃). Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (InCl₃) is a Lewis acid catalyst used in a variety of organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[1][2] It is also the most readily available soluble derivative of indium.[1] Its applications include the synthesis of heterocyclic compounds, use in the semiconductor industry for producing transparent conductive coatings, and as a precursor for other indium compounds.[3][4]
Q2: What are the key properties of this compound to be aware of during experimental work?
This compound is a white, flaky solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This can affect its reactivity and handling.[6] It is soluble in water and a variety of organic solvents.[5] Anhydrous InCl₃ should be handled under an inert, dry atmosphere to maintain its integrity.[6]
Q3: Why is my this compound not dissolving properly?
Several factors can contribute to the poor solubility of this compound. One of the most common issues is the hydrolysis of InCl₃ upon exposure to moisture, which can lead to the formation of insoluble indium hydroxide or oxychloride species. The age and storage conditions of your InCl₃ can also impact its solubility; older, clumpy material may have already absorbed significant moisture.
Q4: In which solvents is this compound soluble?
This compound is soluble in water and a range of organic solvents. Its solubility in water is temperature-dependent. For detailed solubility data, please refer to the quantitative data tables below.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific issues you may encounter when dissolving this compound.
Issue 1: this compound forms a white precipitate upon addition to the solvent.
-
Cause: This is a classic sign of hydrolysis, which occurs when InCl₃ reacts with water. The white precipitate is likely indium hydroxide (In(OH)₃) or indium oxychloride (InOCl).
-
Solution:
-
Use Anhydrous Solvents: For organic reactions requiring anhydrous conditions, ensure your solvent is thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Work Under Inert Atmosphere: Handle anhydrous this compound in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[6]
-
Acidify Aqueous Solutions: When preparing aqueous solutions, adding a small amount of hydrochloric acid (HCl) can suppress hydrolysis by shifting the equilibrium away from the formation of hydroxides. A sterile solution of indium(III) chloride for radiolabeling, for instance, is prepared in 0.05 molar hydrochloric acid with a pH of 1.1 to 1.4.[7]
-
Issue 2: The dissolution of this compound is very slow or incomplete.
-
Cause: The physical form of the InCl₃ can affect its dissolution rate. Additionally, if the solvent is already saturated or close to saturation, dissolution will be slow.
-
Solution:
-
Increase Temperature: For many solvents, the solubility of InCl₃ increases with temperature. Gentle warming and stirring can significantly improve the rate and extent of dissolution. Refer to the solubility data for temperature dependencies.
-
Agitation: Ensure vigorous and continuous stirring to break up clumps and increase the surface area of the solid in contact with the solvent.
-
Check Solvent Volume: Verify that you are using a sufficient volume of solvent to dissolve the amount of InCl₃, based on its known solubility.
-
Issue 3: The this compound solution appears cloudy or hazy.
-
Cause: Cloudiness can indicate the presence of finely dispersed, insoluble impurities or the initial stages of hydrolysis.
-
Solution:
-
Filtration: If the cloudiness persists after thorough mixing and gentle warming, it may be due to insoluble impurities. The solution can be filtered, though this may not be practical for moisture-sensitive reactions.
-
Re-evaluate Handling Procedure: Review your handling and solvent preparation procedures to identify and eliminate potential sources of moisture contamination.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 167 | 2 |
| Water | 195 | 22 |
| Water | 271 | 35 |
| Water | 305 | 60 |
| Water | 374 | 80 |
| Methanol | 51.7 | 20 |
| Ethanol | 36.24 | 20 |
| Acetone | 38 | 20 |
| Diethyl Ether | 35.1 | 20 |
| Ethyl Acetate | 38.3 | 20 |
| Amyl Alcohol | 23.15 | 20 |
| Chloroform | 1.5 | 20 |
| Glycerol | 1.55 | 20 |
| Benzene | Insoluble | - |
| Carbon Tetrachloride | Insoluble | - |
| Petroleum Ether | Insoluble | - |
Source:[8]
Experimental Protocols
Protocol 1: Preparation of an Anhydrous this compound Solution for Organic Synthesis
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent: Use a freshly distilled, anhydrous solvent appropriate for your reaction.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.
-
Addition of InCl₃: Weigh the required amount of anhydrous this compound in a glovebox or under an inert atmosphere and add it to the reaction flask containing the solvent via a powder funnel or by quickly transferring the weighing vessel.
-
Dissolution: Stir the mixture at room temperature or with gentle warming until the this compound is fully dissolved.
Protocol 2: Preparation of an Aqueous Solution of this compound
-
Solvent Preparation: To deionized water, add a sufficient amount of concentrated hydrochloric acid to reach a final concentration of approximately 0.05 M HCl. This will help prevent hydrolysis.
-
Dissolution: While stirring, slowly add the desired amount of this compound to the acidified water.
-
Warming (Optional): If dissolution is slow, gently warm the solution while continuing to stir.
-
Final Adjustment: Once the InCl₃ is dissolved, the pH can be carefully adjusted if necessary for the specific application, keeping in mind the risk of precipitation at higher pH values.
Visualizations
Caption: General workflow for an InCl₃-catalyzed organic synthesis.
Caption: Troubleshooting logic for InCl₃ solubility issues.
References
- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. indium.com [indium.com]
- 3. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanorh.com [nanorh.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. webqc.org [webqc.org]
- 7. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. indium(III) chloride [chemister.ru]
Technical Support Center: Managing Reaction Kinetics with Different Forms of InCl₃
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous and hydrated indium(III) chloride (InCl₃) as a Lewis acid catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving InCl₃ catalysis, with a focus on the differences between the anhydrous and hydrated forms.
Q1: My reaction is sluggish or not proceeding to completion. Could the form of InCl₃ be the issue?
A1: Yes, the form of InCl₃ can influence reaction rates. While InCl₃ is known for its water tolerance, the presence of water of crystallization in hydrated InCl₃ (e.g., InCl₃·4H₂O) can sometimes affect its Lewis acidity and, consequently, the reaction kinetics.
-
Anhydrous InCl₃: Generally exhibits stronger Lewis acidity due to the uncoordinated nature of the indium center. This can lead to faster reaction rates. It is the preferred choice for reactions that are highly sensitive to water or require maximum catalytic activity.
-
Hydrated InCl₃: The water molecules are coordinated to the indium center, which can moderate its Lewis acidity. While still an effective catalyst for many reactions, the rate might be slower compared to the anhydrous form.
Troubleshooting Steps:
-
Confirm the Identity and Quality of Your InCl₃: Ensure you are using the correct form and that it has been stored properly. Anhydrous InCl₃ is highly hygroscopic and should be stored in a desiccator.
-
Switch to Anhydrous InCl₃: If you are using hydrated InCl₃ and experiencing slow reaction rates, consider switching to the anhydrous form, ensuring all reagents and solvents are dry.
-
Increase Catalyst Loading: A modest increase in the catalyst loading of hydrated InCl₃ may enhance the reaction rate.
-
Check Solvent Purity: Ensure your solvent is anhydrous, especially when working with anhydrous InCl₃, as trace amounts of water can affect the catalyst's performance.
Q2: I am observing inconsistent yields between batches of my reaction. Why might this be happening?
A2: Inconsistent yields can often be traced back to the handling and storage of InCl₃, particularly the anhydrous form.
-
Anhydrous InCl₃: Its hygroscopic nature means it can readily absorb atmospheric moisture, converting it to a partially hydrated form. This can lead to variable catalyst activity and inconsistent yields.
-
Hydrated InCl₃: This form is more stable in this regard as it is already hydrated. However, the exact water content can sometimes vary between suppliers or batches.
Troubleshooting Steps:
-
Standardize Storage Conditions: Store anhydrous InCl₃ in a tightly sealed container inside a desiccator. Handle it quickly in a glovebox or under an inert atmosphere if possible.
-
Use a Fresh Bottle: If you suspect your anhydrous InCl₃ has been compromised by moisture, it is best to use a new, unopened bottle.
-
Consider Hydrated InCl₃ for Robustness: If stringent anhydrous conditions are difficult to maintain, using hydrated InCl₃ might provide more consistent results, albeit potentially with longer reaction times.
Q3: My reaction is producing unexpected side products. How can the choice of InCl₃ form help?
A3: The Lewis acidity of InCl₃ can influence the selectivity of a reaction.
-
Anhydrous InCl₃: Its higher Lewis acidity might sometimes lead to over-activation of substrates or intermediates, potentially opening up pathways to side products.
-
Hydrated InCl₃: The moderated Lewis acidity of the hydrated form can sometimes offer improved selectivity by minimizing undesired side reactions.
Troubleshooting Steps:
-
Analyze the Side Products: Understanding the structure of the side products can provide clues about the reaction mechanism and how the catalyst might be influencing it.
-
Screen Both Forms: If selectivity is an issue, it is advisable to run the reaction with both anhydrous and hydrated InCl₃ under identical conditions to determine which form provides a cleaner reaction profile.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity, especially when using the more reactive anhydrous InCl₃.
Frequently Asked Questions (FAQs)
Q4: Is anhydrous InCl₃ always a better catalyst than hydrated InCl₃?
A4: Not necessarily. The "better" catalyst depends on the specific requirements of the reaction. Anhydrous InCl₃ is generally more active, which is beneficial for difficult transformations or when faster reaction rates are desired. However, hydrated InCl₃ can be more convenient to handle, more cost-effective, and may offer better selectivity in some cases.[1]
Q5: Can I use hydrated InCl₃ in reactions that are sensitive to water?
A5: It depends on the degree of water sensitivity. For reactions that are extremely sensitive to water, it is always best to use anhydrous InCl₃ and rigorously dried solvents and reagents. However, for many reactions where InCl₃ is used, its water-tolerant nature means that the water of hydration in the catalyst does not completely inhibit the reaction.[2]
Q6: How does the solubility of anhydrous and hydrated InCl₃ differ?
A6: Both forms are generally soluble in common organic solvents. However, you may observe differences in the dissolution rate and exothermicity. Anhydrous InCl₃ may dissolve more exothermically, especially in the presence of trace moisture.
Q7: Can I convert hydrated InCl₃ to anhydrous InCl₃?
A7: While it is possible to dehydrate hydrated InCl₃, it is not a simple process of heating. Heating can lead to the formation of indium oxychloride. Specialized procedures are required for proper dehydration. For most laboratory applications, it is more practical to purchase the anhydrous form directly.
Data Presentation: Anhydrous vs. Hydrated InCl₃ in a Diels-Alder Reaction
The following table presents hypothetical comparative data for a representative Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, illustrating the potential differences in reaction kinetics when using anhydrous versus hydrated InCl₃.
| Parameter | Anhydrous InCl₃ | Hydrated InCl₃ (InCl₃·4H₂O) |
| Catalyst Loading (mol%) | 5 | 5 |
| Reaction Time (hours) | 2 | 4 |
| Yield (%) | 95 | 92 |
| Endo/Exo Selectivity | 98:2 | 95:5 |
| Reaction Conditions | Dichloromethane, 0 °C to rt | Dichloromethane, 0 °C to rt |
Note: This data is representative and the actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for a Comparative Diels-Alder Reaction
This protocol describes a method for comparing the catalytic activity of anhydrous and hydrated InCl₃ in the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone.
Materials:
-
Anhydrous Indium(III) chloride
-
Hydrated Indium(III) chloride (InCl₃·4H₂O)
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
Reaction Setup with Anhydrous InCl₃:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous InCl₃ (5 mol%).
-
Add anhydrous DCM (20 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.0 equivalent) to the stirred suspension.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Reaction Setup with Hydrated InCl₃:
-
To a 50 mL round-bottom flask, add hydrated InCl₃ (5 mol%).
-
Add anhydrous DCM (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.0 equivalent) to the stirred suspension.
-
Slowly add freshly cracked cyclopentadiene (1.2 equivalents) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
Work-up and Analysis (for both reactions):
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the yield and endo/exo selectivity.
Visualizations
References
Technical Support Center: Handling and Use of Anhydrous Indium Trichloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of anhydrous indium trichloride (InCl₃) during experimental procedures. Anhydrous InCl₃ is a hygroscopic Lewis acid, and its exposure to moisture can compromise its reactivity and lead to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of anhydrous this compound?
A1: Anhydrous this compound is highly sensitive to moisture.[1] When exposed to water, it readily hydrolyzes to form indium hydroxychloride species and ultimately indium hydroxide or oxide. This process neutralizes its Lewis acidic character, which is crucial for its catalytic activity in many organic reactions.[2] Hydrolysis can lead to reduced reaction yields, formation of byproducts, and poor reproducibility of experiments.
Q2: My container of anhydrous InCl₃ appears clumpy. What does this indicate?
A2: Clumping or the presence of a white, opaque solid rather than fine, free-flowing crystals is a strong indication that the this compound has absorbed atmospheric moisture and has partially hydrolyzed.[3] For reactions requiring strictly anhydrous conditions, using this material is not recommended without re-drying.
Q3: Can I use this compound in aqueous solutions?
A3: Interestingly, this compound is effective as a Lewis acid catalyst for certain reactions in water, such as some Diels-Alder and aldol-type reactions.[2] Its ability to function in aqueous media is a unique property among Lewis acids. However, for reactions where water is detrimental to the reagents or the reaction mechanism, anhydrous conditions are mandatory.
Q4: How should I store anhydrous this compound?
A4: Anhydrous InCl₃ should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[1] The storage area should be cool and dry. For long-term storage, a desiccator or a glove box is highly recommended to prevent any ingress of moisture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield in a reaction catalyzed by InCl₃. | The InCl₃ may have hydrolyzed due to exposure to moisture. | Use a fresh, unopened container of anhydrous InCl₃ or dry the existing stock using one of the protocols below. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere. |
| Inconsistent results between batches of the same reaction. | Variable amounts of water are being introduced into the reaction, leading to inconsistent catalyst activity. | Standardize the procedure for handling anhydrous InCl₃ and drying solvents. Use of a glove box for weighing and dispensing the catalyst is highly recommended. |
| A white precipitate forms when InCl₃ is added to the reaction solvent. | The solvent contains an unacceptable amount of dissolved water, causing immediate hydrolysis of the InCl₃. | The solvent must be rigorously dried before use. Refer to the solvent drying protocols for appropriate methods and drying agents. |
Experimental Protocols
Protocol 1: Drying of Partially Hydrated this compound
For situations where anhydrous InCl₃ has been compromised by moisture, the following methods can be used for drying.
Method A: Azeotropic Distillation with an Organic Solvent
This method is effective for removing water from this compound hydrate (InCl₃·4H₂O).[4][5]
-
Place the hydrated this compound (e.g., 0.1 mol) in a two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark or similar water separator fitted with a condenser.
-
Add a suitable organic solvent that forms an azeotrope with water, such as cyclohexane (100 mL).[4][5]
-
Heat the mixture to reflux with vigorous stirring. The water will be removed as an azeotrope with the solvent and collected in the separator.
-
Continue refluxing until no more water is collected in the separator. The solution temperature will gradually increase as the water is removed.[5]
-
Once the dehydration is complete, a white powdery solid of anhydrous InCl₃ will precipitate at the bottom of the flask.[4]
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
Filter the anhydrous InCl₃ under inert atmosphere conditions (e.g., in a glove box) and dry it under vacuum for 2 hours to remove any residual solvent.[4]
Method B: Reaction with Thionyl Chloride (SOCl₂)
This is a common and effective method for drying metal halides but should be performed with caution in a well-ventilated fume hood due to the hazardous nature of thionyl chloride.[3]
-
Place the hydrated this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).
-
Carefully add an excess of freshly distilled thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases. This indicates that all the water has reacted.
-
Distill off the excess thionyl chloride.
-
Dry the resulting anhydrous InCl₃ under high vacuum to remove any remaining traces of SOCl₂.
Protocol 2: Handling Anhydrous this compound in an Inert Atmosphere
To prevent hydrolysis, all manipulations of anhydrous InCl₃ should be carried out in an inert atmosphere.
-
Preparation: Place the sealed container of anhydrous InCl₃, along with all necessary spatulas, weighing boats, and glassware, into the antechamber of a glove box.
-
Purging: Evacuate and refill the antechamber with a dry, inert gas (e.g., argon or nitrogen) for at least three cycles to remove atmospheric air and moisture.
-
Transfer: Move the items from the antechamber into the main glove box chamber.
-
Weighing and Dispensing: Open the container of anhydrous InCl₃ inside the glove box. Weigh the desired amount of the compound into a dry container.
-
Sealing: Tightly reseal the main container of anhydrous InCl₃ before removing it from the glove box (after transferring it back through the antechamber).
-
Reaction Setup: If the subsequent reaction is also moisture-sensitive, the reaction vessel should be assembled and sealed within the glove box.
Protocol 3: Drying of Reaction Solvents
The use of dry solvents is paramount. The table below provides recommended drying agents for common organic solvents.
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux over sodium wire and benzophenone until a persistent deep blue or purple color of the ketyl radical is observed, then distill under an inert atmosphere. |
| Dichloromethane (CH₂Cl₂) | Calcium hydride (CaH₂) | Reflux over CaH₂ for several hours, then distill under an inert atmosphere. |
| Acetonitrile (CH₃CN) | Calcium hydride (CaH₂) | Reflux over CaH₂ for several hours, then distill under an inert atmosphere. Can be stored over 3Å or 4Å molecular sieves. |
| Toluene | Sodium | Reflux over sodium wire, then distill under an inert atmosphere. |
| Diethyl ether | Sodium/benzophenone | Similar to THF, reflux over sodium and benzophenone and distill from the deep blue/purple solution. |
Note: Always handle reactive drying agents like sodium and calcium hydride with extreme care and follow established laboratory safety procedures.
Visual Guides
The following diagrams illustrate the key processes involved in the hydrolysis of anhydrous this compound and the workflow for its prevention.
Caption: The hydrolysis pathway of anhydrous this compound.
References
Technical Support Center: Indium Trichloride (InCl₃) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the poisoning and regeneration of indium trichloride (InCl₃), a versatile Lewis acid catalyst used in a wide range of organic transformations.[1] While InCl₃ is known for its stability and recyclability, its catalytic activity can be diminished by certain chemical species, a phenomenon known as catalyst poisoning.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My InCl₃-catalyzed reaction has stalled or the reaction rate has dropped significantly.
-
Q: My reaction was proceeding as expected, but now the conversion has plateaued, or the rate has become extremely slow. What should I investigate?
A: A sudden or gradual drop in reaction rate is a primary indicator of catalyst deactivation. While factors like temperature fluctuation or reactant depletion should be checked first, catalyst poisoning is a strong possibility.
Troubleshooting Steps:
-
Verify Reaction Conditions: Confirm that temperature, pressure, and stirring are optimal and have not deviated.
-
Check Reactant Purity: Analyze your starting materials and solvents for potential impurities. Trace amounts of certain compounds can act as potent poisons.
-
Suspect Catalyst Poisoning: If other factors are ruled out, the catalyst has likely been poisoned. The primary mechanism is the deactivation of the Lewis acidic indium center.
-
-
Q: What are the most common signs of InCl₃ catalyst poisoning?
A: The most common indicators are summarized in the table below.
Table 1: Indicators of this compound Catalyst Poisoning
Indicator Description Decreased Reaction Rate The most direct sign is a noticeable slowdown or complete halt in product formation. Reduced Product Yield The final conversion is lower than expected, even with extended reaction times. Change in Selectivity In reactions with multiple possible products, the ratio of desired to undesired products may change. | Need for Harsher Conditions | Higher temperatures or longer reaction times are required to achieve previous conversion levels. |
Frequently Asked Questions (FAQs)
Section 1: Understanding InCl₃ Catalyst Poisoning
-
Q1: What is catalyst poisoning in the context of this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[2] For InCl₃, which functions as a Lewis acid, the active site is the electron-deficient indium atom. A "poison" is typically a Lewis base that donates a pair of electrons to the indium center, forming a stable adduct that prevents the catalyst from activating the substrate.
-
Q2: What types of chemical compounds are known to poison InCl₃ catalysts?
A2: Any compound with available lone-pair electrons (a Lewis base) can potentially poison an InCl₃ catalyst. The strength of the poisoning effect depends on the basicity of the poison and its affinity for the indium center.
Table 2: Common Potential Poisons for InCl₃ and their Mechanism
Poison Class Examples Mechanism of Action Nitrogen Compounds Pyridines, quinolines, amines, nitriles, nitro compounds. The lone pair on the nitrogen atom coordinates strongly with the Lewis acidic indium center.[3] Sulfur Compounds Thiols (mercaptans), sulfides, thiophenes. The lone pairs on the sulfur atom bind to the indium center, deactivating it. Oxygen Compounds Certain ethers (e.g., THF), sulfoxides, water (in excess or non-aqueous reactions). While InCl₃ is water-tolerant, strong coordination by oxygen-containing solvents or byproducts can inhibit activity. | Halide Ions | Excess Cl⁻, Br⁻, I⁻ from salts. | Can form stable, less catalytically active tetra- or pentachloroindate(III) anions, [InCl₄]⁻ or [InCl₅]²⁻. |
-
Q3: How can I confirm that my catalyst is poisoned?
A3: Direct confirmation can be challenging without advanced analytical techniques. However, a practical approach is to run a control experiment. Perform the reaction with a fresh, unopened batch of InCl₃ under identical conditions. If the fresh catalyst provides the expected yield and reaction rate, it strongly suggests the original catalyst was deactivated.
Section 2: Regeneration of Poisoned InCl₃
-
Q4: Can a poisoned InCl₃ catalyst be regenerated?
A4: Yes, in many cases, poisoned InCl₃ can be regenerated to restore its catalytic activity. Regeneration strategies aim to remove the poisoning species from the indium center without degrading the catalyst itself. The two most common approaches are solvent washing and thermal treatment.
-
Q5: What is the principle behind solvent washing for regeneration?
A5: Solvent washing, or solvent extraction, uses a suitable solvent to dissolve and remove the poison from the catalyst.[4] This is particularly effective if the poison is weakly or reversibly bound, or if it is more soluble in the wash solvent than the catalyst itself. For homogeneous reactions where the catalyst and poison are dissolved, this can be part of a workup procedure to recover the catalyst.
-
Q6: How does thermal treatment regenerate a catalyst?
A6: Thermal treatment, or calcination, involves heating the catalyst to a high temperature to drive off volatile poisons or to decompose the poisoning compounds.[5] This method must be used with caution, as excessive temperatures can lead to thermal degradation or sublimation of the InCl₃ itself.
Table 3: Comparison of Regeneration Techniques for InCl₃
Technique Principle Advantages Disadvantages Solvent Washing Removal of poison by dissolution in a suitable solvent.[6] Mild conditions; simple procedure; effective for soluble or weakly bound poisons. May not be effective for strongly bound poisons; requires solvent removal step. | Thermal Treatment | Removal of poison by volatilization or decomposition at high temperature.[5] | Effective for volatile or thermally unstable poisons. | Risk of catalyst degradation or sublimation at high temperatures; requires careful temperature control.[7] |
Visualizations and Logical Workflows
Mechanism of InCl₃ Poisoning by a Lewis Base
Caption: Mechanism of InCl₃ poisoning by a Lewis base.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for InCl₃ catalyst deactivation.
Experimental Protocols
Disclaimer: These are generalized protocols. Specific conditions (solvent, temperature, time) may need to be optimized for your specific catalyst system and suspected poison. Always conduct experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Baseline Activity Test (Diels-Alder Reaction)
This protocol can be used to assess the activity of a fresh or regenerated InCl₃ catalyst. The Diels-Alder reaction is a common transformation catalyzed by InCl₃.[8]
-
Materials:
-
This compound (InCl₃) (10 mol%)
-
Diene (e.g., Cyclopentadiene, 1.2 equivalents)
-
Dienophile (e.g., N-phenylmaleimide, 1.0 equivalent)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile/Water mixture)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-phenylmaleimide (1.0 eq) and the chosen solvent.
-
Add InCl₃ (0.10 eq) to the mixture and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method (e.g., GC-MS, LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Analysis: The yield and reaction time serve as the baseline for catalyst activity.
-
Protocol 2: Regeneration of InCl₃ via Solvent Washing
This method is suitable for removing soluble organic poisons.
-
Materials:
-
Poisoned InCl₃ catalyst.
-
Wash Solvent (e.g., anhydrous Hexane, Toluene, or Dichloromethane). The choice of solvent depends on the suspected poison; it should readily dissolve the poison but not the catalyst.
-
-
Procedure:
-
Place the recovered, poisoned InCl₃ in a flask.
-
Add a sufficient volume of the anhydrous wash solvent.
-
Stir the suspension vigorously at room temperature for 30-60 minutes. For more strongly bound poisons, gentle heating may be applied.
-
Filter the mixture to separate the InCl₃.
-
Wash the collected solid catalyst with another small portion of the fresh wash solvent.
-
Dry the catalyst thoroughly under high vacuum to remove all residual solvent.
-
Validation: Test the regenerated catalyst using the Baseline Activity Test (Protocol 1) to quantify the recovery of its activity.
-
Protocol 3: Regeneration of InCl₃ via Thermal Treatment
This method is for removing volatile or thermally labile poisons. Caution: InCl₃ sublimes at 800 °C. Use temperatures well below this and ensure proper ventilation.
-
Materials:
-
Poisoned InCl₃ catalyst.
-
Tube furnace or a similar apparatus capable of controlled heating under an inert atmosphere.
-
-
Procedure:
-
Place the poisoned InCl₃ in a porcelain or quartz boat inside a tube furnace.
-
Purge the system with a slow, steady stream of an inert gas (e.g., Nitrogen or Argon) to create an oxygen-free environment.
-
Slowly heat the catalyst to a target temperature (e.g., 200-400 °C). The optimal temperature depends on the nature of the poison and should be high enough to remove it but low enough to avoid catalyst degradation.
-
Hold at the target temperature for 1-3 hours.
-
Slowly cool the catalyst back to room temperature under the inert gas stream.
-
Validation: Once cooled, test the regenerated catalyst using the Baseline Activity Test (Protocol 1) to determine its recovered activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. feeco.com [feeco.com]
- 6. US4454240A - Catalyst regeneration process including metal contaminants removal - Google Patents [patents.google.com]
- 7. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 8. This compound (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing InCl₃ Catalyst Loading in Organic Reactions
Welcome to the technical support center for the optimization of Indium(III) chloride (InCl₃) as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My InCl₃-catalyzed reaction is showing low to no conversion. What are the common causes?
A1: Low conversion in InCl₃-catalyzed reactions can often be attributed to a few key factors:
-
Insufficient Catalyst Loading: While InCl₃ is an efficient Lewis acid, the optimal catalyst loading can vary significantly depending on the specific reaction and substrates. A loading that is too low may result in a sluggish or incomplete reaction.
-
Catalyst Quality and Hydration: Although InCl₃ is known for its water tolerance, using anhydrous InCl₃ is crucial for many reactions, especially those sensitive to moisture. Ensure your InCl₃ is of high purity and has been stored in a desiccator.
-
Substrate Reactivity: The electronic properties of your substrates play a significant role. Electron-rich substrates generally react more readily, while electron-deficient substrates may require higher catalyst loading or more forcing conditions.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the Lewis acidity of the catalyst. Common solvents for InCl₃-catalyzed reactions include acetonitrile, dichloromethane, and in some cases, water or solvent-free conditions.[1][2] An inappropriate solvent can hinder the reaction.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. Ensure you are running the reaction at the optimal temperature as determined by literature precedents or your own optimization experiments.
Q2: How do I determine the optimal catalyst loading for my specific reaction?
A2: A systematic approach is recommended to find the optimal catalyst loading. Start with a loading reported in the literature for a similar transformation. If no precedent is available, a good starting point is often 5-10 mol%. You can then perform a series of small-scale reactions varying the catalyst loading (e.g., 1, 2.5, 5, 10, and 20 mol%) while keeping all other parameters constant. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS) to determine the loading that provides the best balance of reaction rate and yield.
Q3: I am observing the formation of significant side products. What are the likely causes and how can I minimize them?
A3: Side product formation can be a complex issue. Here are some common causes and potential solutions:
-
Over-alkylation/acylation (Friedel-Crafts Reactions): In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to multiple additions. Reducing the catalyst loading or reaction time can often minimize this.
-
Polymerization (Michael Additions): For Michael acceptors prone to polymerization, using a lower catalyst loading and temperature can be beneficial.[3]
-
Competing Reaction Pathways (Multicomponent Reactions): In multicomponent reactions, various side reactions can occur. Optimizing the order of addition of reactants or adjusting the stoichiometry can sometimes favor the desired reaction pathway. For instance, in the synthesis of quinolines from anilines and aldehydes, side products can arise from self-condensation of the aldehyde or aniline.[4]
-
Hydrolysis of Sensitive Functional Groups: Although InCl₃ is water-tolerant, some functional groups on your substrates may not be stable to the reaction conditions. Running the reaction under anhydrous conditions can mitigate this.
Q4: Can I recover and reuse the InCl₃ catalyst?
A4: Yes, one of the advantages of InCl₃ is its potential for recovery and reuse, which is both cost-effective and environmentally friendly.[5] For reactions in organic solvents where the product is non-polar, the catalyst can often be recovered by aqueous extraction. The aqueous layer containing the InCl₃ can then be evaporated to recover the catalyst, which should be dried thoroughly before reuse. In some cases, supporting the InCl₃ on a solid matrix or using an ionic liquid can facilitate easier recovery.[5]
Q5: My catalyst seems to have deactivated. What could be the cause and can it be regenerated?
A5: Catalyst deactivation can occur due to several reasons, such as poisoning by impurities in the substrates or solvent, or the formation of inactive complexes. While specific regeneration protocols for homogeneous InCl₃ are not extensively documented, a general procedure can be attempted. This involves dissolving the recovered catalyst in water, filtering to remove any insoluble impurities, and then carefully evaporating the water. The resulting solid should be dried under high vacuum at an elevated temperature to remove all traces of water before reuse.
Troubleshooting Guides
Low Yield in Friedel-Crafts Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient catalyst activity | Use fresh, anhydrous InCl₃. Increase catalyst loading incrementally (e.g., from 5 mol% to 10-20 mol%). |
| Deactivated aromatic substrate | Use higher catalyst loading and/or higher reaction temperatures. Consider using a more powerful Lewis acid if InCl₃ is not effective. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products (over-alkylation/acylation) | Product is more reactive than starting material | Decrease catalyst loading. Shorten the reaction time. Add the electrophile slowly to the reaction mixture. |
| Isomer formation | Optimize the solvent and reaction temperature to improve regioselectivity. |
Low Yield in Michael Additions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Poor nucleophile generation | Ensure the reaction conditions are suitable for the formation of the enolate or other nucleophilic species. While InCl₃ is the catalyst, a co-catalyst or specific solvent system may be required. |
| Low reactivity of the Michael acceptor | Increase the catalyst loading or reaction temperature.[3] | |
| Retro-Michael addition | Run the reaction at a lower temperature to favor the forward reaction. | |
| Formation of side products (e.g., polymerization) | Michael acceptor is prone to polymerization | Use a lower catalyst loading and/or lower reaction temperature.[6] |
| 1,2-addition instead of 1,4-addition | This is less common with InCl₃ as it is a softer Lewis acid. However, if observed, try adjusting the solvent to favor conjugate addition. |
Data Presentation: InCl₃ Loading in Various Reactions
| Reaction Type | Substrates | InCl₃ Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedel-Crafts Alkylation | 1-Bromoadamantane, Benzene | 1-5 | - | RT | - | - | [7] |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | 1-10 | Nitromethane | RT | - | up to 82 | [8] |
| Pyranopyrazole Synthesis | Phenyl pyrazolone, Aromatic aldehyde, Nitroketene-N,S-acetal | Catalytic amount | Ethanol-water | Reflux | Short | Excellent | [9] |
| Pyranopyrazole Synthesis | β-ketoester, Hydrazine, Benzoylacetate, Malononitrile | Catalytic amount | 50% EtOH | Ultrasound | - | up to 95 | [10] |
| Quinoline Synthesis | 2-Aminoaryl ketones, Alkynes | Catalytic amount | Acetonitrile | Reflux | - | Excellent | [11] |
Experimental Protocols
General Protocol for Optimizing InCl₃ Catalyst Loading in a Friedel-Crafts Acylation
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 equiv).
-
Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Reactant Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv).
-
Catalyst Screening: In separate, parallel reactions, add varying amounts of anhydrous InCl₃ (e.g., 1, 2.5, 5, 10, and 20 mol%).
-
Reaction: Stir the reactions at room temperature or heat to a desired temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading. The product can then be purified by column chromatography.
Detailed Protocol for the Synthesis of Pyranopyrazoles
This protocol is adapted from a reported procedure for the InCl₃-catalyzed synthesis of highly functionalized pyranopyrazoles.[9]
-
Reactant Mixture: In a round-bottom flask, a mixture of phenyl pyrazolone (1 mmol), a substituted aromatic aldehyde (1 mmol), and nitroketene-N,S-acetal (1 mmol) is prepared.
-
Solvent and Catalyst Addition: An ethanol-water mixture is added, followed by a catalytic amount of InCl₃.
-
Reaction Conditions: The reaction mixture is heated to reflux.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water and ethanol, and then dried to afford the pure pyranopyrazole derivative.
Mandatory Visualization
Caption: A general workflow for optimizing InCl₃ catalyst loading.
Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of InCl₃-catalyzed Michael addition.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Indium chloride (InCl3) catalysed domino protocol for the regioselective synthesis of highly functionalized pyranopyrazoles under mild conditions [icc.journals.pnu.ac.ir]
- 10. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting Unexpected Side Products in Indium(III) Chloride Reactions: A Technical Support Center
Welcome to the technical support center for troubleshooting reactions involving indium(III) chloride (InCl₃). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers to specific problems you might encounter. Each answer includes potential causes, detailed troubleshooting steps, and relevant experimental protocols.
FAQ 1: My Friedel-Crafts alkylation reaction is producing a mixture of isomers and poly-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?
Answer:
The formation of isomers and poly-alkylated products in Friedel-Crafts alkylations is a common issue, often stemming from the high reactivity of the intermediate carbocations and the activating nature of the newly introduced alkyl group. InCl₃, as a Lewis acid, can promote these undesired pathways.
Potential Causes:
-
Carbocation Rearrangement: The initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation, leading to isomeric products.
-
Overalkylation (Polyalkylation): The mono-alkylated product is more electron-rich and thus more reactive than the starting material, leading to subsequent alkylations.
-
High Catalyst Loading or Temperature: Harsher reaction conditions can favor these side reactions.
Troubleshooting Workflow:
Navigating Solvent Effects in Indium Trichloride Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during organic syntheses utilizing indium trichloride (InCl₃) as a catalyst. A primary focus is the critical role of solvent selection in optimizing reaction outcomes.
Frequently Asked questions (FAQs)
Q1: Why is my InCl₃-catalyzed reaction not proceeding or giving a low yield?
A1: Low yields or reaction failure can stem from several factors. A common issue is suboptimal solvent choice, which can affect the solubility of reactants and the stability of intermediates. Ensure your starting materials and the InCl₃ catalyst are adequately soluble in the chosen solvent at the reaction temperature. Poor solubility is a frequent cause of failed reactions. Additionally, verify the quality of your InCl₃, as it is hygroscopic and can lose activity upon prolonged exposure to moisture.
Q2: How does the choice of solvent impact the catalytic activity of InCl₃?
A2: The solvent plays a crucial role in InCl₃-catalyzed reactions by influencing the Lewis acidity of the catalyst, the stabilization of charged intermediates, and the overall reaction kinetics. Polar solvents can coordinate with InCl₃, modulating its catalytic activity. The ideal solvent is highly dependent on the specific reaction mechanism. For instance, in some reactions, polar aprotic solvents like acetonitrile have been shown to be superior, while in others, protic solvents like ethanol or even water can be effective.[1][2] Solvent-free conditions have also proven to be highly effective for certain multicomponent reactions.
Q3: I am observing the formation of side products. Can the solvent be the cause?
A3: Yes, the solvent can significantly influence the chemoselectivity and regioselectivity of a reaction. By-products can arise from competing reaction pathways that are favored in a particular solvent environment. Changing the solvent to one with a different polarity or coordinating ability can often suppress the formation of unwanted side products.
Q4: Is it possible to recover and reuse the InCl₃ catalyst?
A4: One of the advantages of InCl₃ is its potential for recycling, particularly in aqueous media. After reaction completion, the catalyst can often be recovered from the aqueous layer and reused in subsequent reactions, contributing to a more sustainable process.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Poor solubility of reactants or catalyst. 2. Inappropriate solvent polarity. 3. Deactivated catalyst (moisture). 4. Suboptimal reaction temperature. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF, ethanol, water). See Table 1 for an example of solvent effects on a specific reaction.2. Solubility Check: Visually confirm the dissolution of starting materials and catalyst at the reaction temperature.3. Catalyst Handling: Use anhydrous InCl₃ and handle it under an inert atmosphere to prevent moisture contamination.4. Temperature Optimization: Systematically vary the reaction temperature. |
| Slow Reaction Rate | 1. Solvent viscosity. 2. Poor stabilization of the transition state. 3. Low catalyst turnover. | 1. Solvent Choice: Switch to a less viscous solvent if mass transfer is a limiting factor.2. Polarity Adjustment: Employ a solvent that can better stabilize the transition state of the rate-determining step. For reactions involving charged intermediates, a more polar solvent may be beneficial.3. Catalyst Loading: While keeping the solvent constant, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction. |
| Formation of By-products | 1. Solvent-influenced side reactions. 2. Incorrect regioselectivity or chemoselectivity. | 1. Solvent Optimization: Experiment with solvents that have been reported to favor the desired reaction pathway for similar transformations.2. Aprotic vs. Protic Solvents: Evaluate the effect of both aprotic and protic solvents, as their hydrogen-bonding capabilities can influence selectivity. |
| Difficulty in Product Isolation | 1. High boiling point of the solvent. 2. Product solubility in the workup solvent. | 1. Solvent Selection: If feasible for the reaction, choose a solvent with a lower boiling point for easier removal under reduced pressure.2. Workup Procedure: Optimize the extraction solvent system to ensure efficient separation of the product from the reaction mixture. |
Data Presentation: Solvent Effects on InCl₃ Catalysis
The selection of an appropriate solvent is paramount for the success of an InCl₃-catalyzed reaction. The following table illustrates the impact of different solvents on the yield of the intramolecular imino Diels-Alder reaction.
Table 1: Effect of Various Solvents on the Yield of the InCl₃-Catalyzed Intramolecular Imino Diels-Alder Reaction
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile | 92 |
| 2 | Dichloromethane | 85 |
| 3 | Tetrahydrofuran (THF) | 78 |
| 4 | Toluene | 65 |
| 5 | Methanol | 72 |
Data is illustrative and based on trends reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for two common types of reactions catalyzed by this compound.
Protocol 1: InCl₃-Catalyzed Synthesis of Tetrahydroquinolines via Imino Diels-Alder Reaction
This protocol describes a one-pot synthesis of cis-tetrahydroquinolines.
Materials:
-
Substituted aniline (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (InCl₃, 0.2 mmol, 20 mol%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile (5 mL)
Procedure:
-
To a solution of the substituted aniline and aldehyde in acetonitrile, add anhydrous magnesium sulfate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.
Protocol 2: InCl₃-Catalyzed Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This protocol outlines the one-pot synthesis of dihydropyrimidinones.[3][4]
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (InCl₃, 0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
A mixture of the 1,3-dicarbonyl compound, aldehyde, urea (or thiourea), and this compound in THF is refluxed for the appropriate time (typically 2-12 hours).[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol or by column chromatography to provide the pure dihydropyrimidinone.[4]
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the described protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Air-Sensitive Indium Trichloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive indium trichloride (InCl₃).
Troubleshooting Guide
Reaction Issues
Q1: My reaction catalyzed by this compound is not starting or is proceeding very slowly. What are the possible causes and solutions?
A1: Several factors can contribute to a sluggish or failed this compound-catalyzed reaction. Here's a systematic approach to troubleshooting:
-
Inert Atmosphere: this compound is highly sensitive to moisture and air. Inadequate inert atmosphere techniques are a primary cause of reaction failure.
-
Solution: Ensure your glassware was properly dried and assembled hot, then cooled under a positive pressure of inert gas (argon or nitrogen). Use a Schlenk line or a glovebox for all manipulations.[1][2][3] Verify that your inert gas is dry and of high purity. For a detailed workflow on setting up an inert atmosphere, refer to the Experimental Protocols section.
-
-
Reagent Quality: The this compound may have been compromised.
-
Visual Inspection: Anhydrous this compound should be a white, flaky solid.[4] If it appears "clumpy" or discolored, it has likely absorbed moisture and hydrolyzed.[5]
-
Solution: Use freshly opened this compound or dry the existing stock. A common method involves refluxing with thionyl chloride (SOCl₂) followed by removal of excess SOCl₂ under vacuum.[5] Refer to the Experimental Protocols for a detailed drying procedure.
-
-
Solvent Purity: The solvent must be anhydrous and deoxygenated.
-
Solution: Use freshly distilled and degassed solvents. A common degassing method is the freeze-pump-thaw technique.[1]
-
-
Reaction Temperature: Some reactions require specific temperature control.
-
Solution: Verify the optimal temperature for your specific reaction from the literature. For exothermic reactions, ensure proper cooling to prevent side reactions or decomposition.
-
Q2: I'm observing a low yield in my Diels-Alder reaction using an this compound catalyst. How can I improve it?
A2: Low yields in Diels-Alder reactions can often be traced back to catalyst activity, reactant purity, or reaction conditions.
-
Catalyst Activity: As this compound is a Lewis acid catalyst, its activity is paramount.[4]
-
Solution: Ensure the this compound is anhydrous and handled under strictly inert conditions. Even small amounts of water can deactivate the catalyst.
-
-
Reactant Purity: Impurities in the diene or dienophile can inhibit the reaction.
-
Solution: Purify your starting materials before use.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate. While some reactions are performed in organic solvents, this compound has been shown to effectively catalyze Diels-Alder reactions in water.[6][7]
-
Temperature: Elevated temperatures can sometimes favor the retro-Diels-Alder reaction, leading to lower yields.[8][9]
-
Solution: Optimize the solvent and temperature for your specific substrates. Consider running the reaction at a lower temperature for a longer duration.
-
Q3: My Friedel-Crafts acylation with this compound is giving a complex mixture of products. What's going wrong?
A3: Friedel-Crafts acylations are sensitive to several factors that can lead to side products.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can complex with the catalyst.[10]
-
Order of Addition: The order in which you mix the reagents is critical.
-
Solution: Typically, the acylating agent is added to a mixture of the Lewis acid and the aromatic substrate in an inert solvent.[11]
-
-
Temperature Control: The reaction of the acylating agent with the Lewis acid can be highly exothermic.
-
Solution: Maintain a low temperature (e.g., 0 °C) during the addition of the acylating agent to prevent side reactions.[11]
-
Inert Atmosphere Technique Issues
Q4: I'm having trouble maintaining a good vacuum on my Schlenk line. What should I check?
A4: A poor vacuum is usually due to a leak in the system.
-
Joints: Improperly greased or sealed ground glass joints are a common source of leaks.
-
Solution: Ensure all joints are properly greased and sealed.
-
-
Tubing: Cracks or loose connections in the vacuum tubing can cause leaks.
-
Solution: Inspect all tubing for damage and ensure all connections are secure.
-
-
Stopcocks: Worn or improperly seated stopcocks can be a problem.
-
Solution: Clean and re-grease glass stopcocks. For Teflon taps, ensure they are properly seated and the O-rings are in good condition.[12]
-
-
Cold Trap: A blocked or improperly cooled cold trap can affect vacuum pressure.
-
Solution: Ensure the cold trap is filled with liquid nitrogen and not blocked by frozen solvent.[12]
-
Q5: The oxygen and/or water levels in my glovebox are high. What are the common causes?
A5: Elevated oxygen or water levels in a glovebox indicate a leak or contamination.
-
Gloves: Punctures or tears in the gloves are a frequent cause of leaks.
-
Solution: Visually inspect the gloves for any damage. Even small pinholes can compromise the atmosphere.[13]
-
-
Antechamber Cycles: Improperly purging the antechamber will introduce air and moisture.
-
Solvent Contamination: Introducing wet solvents or reagents will contaminate the glovebox atmosphere.
-
Purifier Regeneration: The catalyst in the purifier may be saturated.
-
Solution: Regenerate the purifier catalyst according to the manufacturer's instructions.[16]
-
Frequently Asked Questions (FAQs)
Q6: What are the visual signs that my anhydrous this compound has been exposed to air?
A6: Anhydrous this compound is a white, flaky solid.[4] Upon exposure to moist air, it will become "clumpy" and may eventually appear as a viscous liquid as it absorbs water and hydrolyzes.[5]
Q7: Can I use this compound tetrahydrate for my reaction?
A7: It depends on the reaction. For reactions that are sensitive to water, you must use anhydrous this compound. The water of hydration in the tetrahydrate will likely interfere with the reaction. If the reaction conditions are aqueous, the tetrahydrate may be suitable.[4]
Q8: What is the best way to store anhydrous this compound?
A8: Anhydrous this compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a glovebox or a desiccator.[16]
Q9: What personal protective equipment (PPE) should I wear when handling this compound?
A9: You should always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle the solid material in a well-ventilated fume hood.
Q10: How should I dispose of this compound waste?
A10: Dispose of this compound waste according to your institution's hazardous waste guidelines. It should be treated as corrosive and toxic waste.
Data Presentation
Table 1: Effect of this compound Catalyst on a Diels-Alder Reaction. [4]
| Catalyst | Yield | trans Isomer Percentage |
| 1 mol% InCl₃ | 90% | 70% |
| None | 65% | 50% |
Experimental Protocols
Protocol 1: Drying Hydrated this compound with Thionyl Chloride (SOCl₂)[5]
! CAUTION: Thionyl chloride is a corrosive and toxic substance. This procedure must be performed in a well-ventilated fume hood.
-
Place the hydrated this compound in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Connect the flask to a Schlenk line under a positive pressure of inert gas.
-
Add freshly distilled thionyl chloride to the flask.
-
Heat the mixture to reflux and stir for several hours. The evolution of SO₂ and HCl gas will be observed.
-
Continue refluxing until the gas evolution ceases.
-
Cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under vacuum.
-
The resulting white solid is anhydrous this compound. Store it under an inert atmosphere.
Protocol 2: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours).
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask, condenser) while it is still hot and immediately connect it to the Schlenk line.
-
Purging: Evacuate the apparatus under vacuum for several minutes, then backfill with a positive pressure of inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[17][18]
-
Reagent Addition (Solids): For air-stable solids, they can be added through a powder funnel against a positive flow of inert gas. For air-sensitive solids like this compound, they should be added in a glovebox or via a solid addition tube.[2]
-
Reagent Addition (Liquids): Anhydrous and degassed solvents and liquid reagents can be transferred via a gas-tight syringe or a cannula.[1][2][17]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[1]
Protocol 3: Handling Anhydrous this compound in a Glovebox
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and water levels (typically <1 ppm).
-
Material Transfer: Transfer the sealed container of anhydrous this compound and all necessary glassware and equipment into the glovebox antechamber. Perform at least three vacuum/refill cycles before opening the inner antechamber door.[3][14][15]
-
Weighing and Dispensing: Inside the glovebox, carefully open the container of this compound. Weigh the desired amount of the solid and add it to the reaction vessel.
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox if the subsequent steps are to be performed on a Schlenk line.
Visualizations
Caption: Experimental workflow for setting up an air-sensitive reaction using a Schlenk line.
Caption: Troubleshooting decision tree for low reaction yield in InCl₃ catalyzed reactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Indium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. This compound (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]
- 16. epfl.ch [epfl.ch]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
Technical Support Center: Refinement of Indium Trichloride-Based Analytical Methods
Welcome to the Technical Support Center for the refinement of analytical methods utilizing indium trichloride (InCl₃). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the application of InCl₃ in their experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My InCl₃-catalyzed reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in InCl₃-catalyzed reactions can stem from several factors. A primary concern is the purity and handling of the this compound, particularly its anhydrous form, which is highly moisture-sensitive.
Potential Causes and Solutions:
-
Moisture Contamination: Anhydrous InCl₃ is hygroscopic and will readily absorb moisture from the atmosphere, leading to the formation of hydrates that are less effective as Lewis acids.
-
Solution: Ensure that anhydrous InCl₃ is handled under an inert atmosphere (e.g., in a glovebox) and that all solvents and reagents are rigorously dried before use.
-
-
Catalyst Deactivation: The catalyst can be deactivated by certain functional groups in the substrates or by impurities. For instance, substrates with strongly coordinating groups like pyridines can sometimes deactivate the catalyst.[1]
-
Solution: Purify all starting materials to remove potential inhibitors. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a scavenger to remove the inhibiting species.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the reaction.
-
Solution: Systematically optimize the reaction conditions. A solvent screening can reveal a more suitable medium for the reaction. Additionally, adjusting the temperature and reaction time based on reaction monitoring (e.g., by TLC or GC) is recommended.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.
-
Solution: Incrementally increase the mole percentage of InCl₃ to find the optimal catalyst loading for your specific reaction.
-
-
Issue 2: Formation of Side Products and Poor Selectivity
-
Question: My reaction is producing a mixture of products, indicating poor selectivity. How can I improve the selectivity of my InCl₃-catalyzed reaction?
-
Answer: Poor selectivity can be a significant challenge. The Lewis acidity of InCl₃ can sometimes catalyze undesired side reactions.
Potential Causes and Solutions:
-
Excessive Catalyst Loading or High Temperature: Higher catalyst loading and elevated temperatures can sometimes lead to over-reaction or the formation of thermodynamic byproducts.
-
Solution: Reduce the catalyst loading and the reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.
-
Solution: Experiment with a range of solvents with varying polarities. For instance, in some Michael additions catalyzed by InCl₃, the choice of solvent has been shown to have a remarkable effect on the outcome.[2]
-
-
Nature of the Substrate: The electronic and steric properties of the substrates can predispose the reaction to certain side pathways.
-
Solution: If possible, modify the substrate to favor the desired reaction. For example, the introduction of bulky protecting groups can enhance stereoselectivity.
-
-
Issue 3: Difficulty in Catalyst Recovery and Reuse
-
Question: I want to implement a more sustainable process by recovering and reusing the InCl₃ catalyst. What are the best practices for this?
-
Answer: Catalyst reusability is a key aspect of green chemistry. While homogeneous InCl₃ can be challenging to recover, several strategies can be employed.
Potential Causes and Solutions:
-
Homogeneous Nature of the Catalyst: Being dissolved in the reaction medium makes simple filtration ineffective for catalyst recovery.
-
Solution: In reactions conducted in aqueous media, InCl₃ can often be recovered from the aqueous phase after extraction of the organic product and reused.[3] Another approach is to immobilize the indium catalyst on a solid support, such as silica gel or a polymer, allowing for easy filtration and reuse.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for various InCl₃-catalyzed reactions, offering a comparative overview of different reaction conditions and their outcomes.
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | Dichloromethane | 25 | 2 | 92 | [4] |
| AlCl₃ | 110 | Dichloromethane | 25 | 2 | 95 | [4] |
| FeCl₃ | 10 | Dichloromethane | 25 | 12 | 45 | [4] |
| ZnCl₂ | 10 | Dichloromethane | 25 | 12 | <5 | [4] |
| BF₃·OEt₂ | 10 | Dichloromethane | 25 | 12 | <5 | [4] |
Table 2: Effect of Solvent on InCl₃-Catalyzed Michael Addition of Thiophenol to Chalcone
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Dichloromethane | Room Temp | 1 | 95 | [2] |
| Acetonitrile | Room Temp | 1 | 92 | [2] |
| Tetrahydrofuran | Room Temp | 2 | 88 | [2] |
| Ethanol | Room Temp | 4 | 75 | [2] |
| Water | Room Temp | 6 | 60 | [2] |
Table 3: Optimization of InCl₃ Catalyst Loading in a One-Pot Synthesis
| Entry | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 0 | 10 | [5] |
| 2 | 5 | 75 | [5] |
| 3 | 10 | 94 | [5] |
| 4 | 15 | 95 | [5] |
| 5 | 20 | 95 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments that utilize this compound as a catalyst.
Protocol 1: InCl₃-Catalyzed Knoevenagel Condensation
This protocol describes the condensation of an aldehyde with an active methylene compound catalyzed by this compound.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Anhydrous this compound (InCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, active methylene compound, and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous InCl₃ to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: InCl₃-Catalyzed Diels-Alder Reaction in Water
This protocol outlines a greener approach to the Diels-Alder reaction using water as a solvent.
-
Materials:
-
Diene (1.0 mmol)
-
Dienophile (1.2 mmol)
-
This compound (InCl₃) (0.2 mmol, 20 mol%)
-
Water (5 mL)
-
-
Procedure:
-
In a round-bottom flask, add the diene, dienophile, and water.
-
Add InCl₃ to the mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
The aqueous layer containing the InCl₃ catalyst can be separated and potentially reused for subsequent reactions.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound in analytical methods.
References
Validation & Comparative
A Comparative Guide to Indium Trichloride and Other Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a vast array of transformations, facilitating the formation of complex molecules with high efficiency and selectivity. Among the pantheon of Lewis acids, indium trichloride (InCl₃) has emerged as a versatile and robust catalyst, often presenting unique advantages over more traditional counterparts such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). This guide provides an objective comparison of this compound with these common Lewis acids, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for their synthetic endeavors.
Performance Comparison in Quinoline Synthesis
The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis that is often catalyzed by Lewis acids.
The following table summarizes the performance of this compound against other common Lewis acid catalysts in the synthesis of a quinoline derivative.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | 2.5 | 92 | [1] |
| FeCl₃ | 10 | 4.0 | 85 | [2] |
| ZnCl₂ | 15 | 5.0 | 82 | [3] |
| AlCl₃ | 10 | 3.0 | 88 | [4] |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable overview of the relative efficacy of these catalysts.
The data suggests that this compound can offer superior or comparable yields in shorter reaction times compared to other common Lewis acids in quinoline synthesis.[1] One of the key advantages of InCl₃ is its notable water stability, allowing for reactions to be carried out in aqueous media, which aligns with the principles of green chemistry.[5][6] In contrast, catalysts like AlCl₃ are highly moisture-sensitive and require strictly anhydrous conditions.
Experimental Protocol: InCl₃-Catalyzed Synthesis of 2-Substituted Quinolines
This protocol describes a general procedure for the this compound-catalyzed synthesis of 2-substituted quinolines via the reaction of 2-aminoaryl ketones with β-ketoesters.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
β-Ketoester (1.2 mmol)
-
This compound (InCl₃) (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask were added the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and this compound (0.1 mmol) in ethanol (10 mL).
-
The reaction mixture was stirred at 60 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate) to afford the desired 2-substituted quinoline.[1]
Mechanistic Insight: Lewis Acid Catalysis in the Diels-Alder Reaction
Lewis acids play a crucial role in accelerating cycloaddition reactions like the Diels-Alder reaction. They coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and thereby enhancing its reactivity towards the diene. This coordination also increases the polarization of the dienophile, which can lead to higher regioselectivity and stereoselectivity.
The following diagram illustrates the general mechanism of a Lewis acid-catalyzed Diels-Alder reaction.
Caption: Lewis acid-catalyzed Diels-Alder reaction mechanism.
Logical Workflow for Catalyst Selection
The choice of a Lewis acid catalyst is a critical parameter in the optimization of a chemical reaction. The following diagram outlines a logical workflow for selecting an appropriate Lewis acid, considering factors such as reactivity, stability, and cost.
Caption: Workflow for Lewis acid catalyst selection.
Conclusion
This compound presents itself as a highly effective and versatile Lewis acid catalyst for a range of organic transformations. Its notable performance, coupled with its stability in aqueous media and ease of handling, often makes it a superior choice compared to traditional Lewis acids like AlCl₃, FeCl₃, and ZnCl₂. For researchers and professionals in drug development, the consideration of InCl₃ in their catalytic screening processes is highly recommended, particularly when seeking environmentally benign and efficient synthetic routes. The provided data and protocols serve as a valuable starting point for the exploration and application of this compound in modern organic synthesis.
References
A Comparative Guide to the Efficacy of InCl₃ vs. Scandium Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Lewis acid catalyst is paramount in organic synthesis, directly influencing reaction efficiency, selectivity, and overall yield. Among the myriad of available catalysts, Indium(III) chloride (InCl₃) and Scandium(III) triflate (Sc(OTf)₃) have emerged as powerful and versatile options for a wide range of organic transformations. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Properties of InCl₃ and Sc(OTf)₃
| Feature | Indium(III) chloride (InCl₃) | Scandium(III) triflate (Sc(OTf)₃) |
| Lewis Acidity | Strong | Very Strong |
| Water Tolerance | Generally water-tolerant, can be used in aqueous media. | Highly water-stable and can be recycled from aqueous solutions. |
| Handling | Solid, relatively easy to handle. | Solid, can be hygroscopic. |
| Cost | Generally more economical. | More expensive due to the cost of scandium and triflic acid. |
| Catalyst Loading | Typically requires moderate catalyst loading (mol%). | Often effective at very low catalyst loadings. |
| Recyclability | Recyclable, particularly in aqueous reactions. | Readily recyclable, especially from aqueous reaction mixtures. |
Performance in Key Organic Reactions
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The catalytic activity of both InCl₃ and Sc(OTf)₃ has been explored for this transformation.
Reaction: Acylation of Anisole with Acetic Anhydride
Table 1: Comparison of InCl₃ and Sc(OTf)₃ in the Friedel-Crafts Acylation of Anisole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | Dichloromethane | 25 | 4 | 92 | [Fictional Data for Comparison] |
| Sc(OTf)₃ | 10 | [bmim][BF₄] (ionic liquid) | 80 | 1 | 10 (47 with CF₃CO₂H additive) | [1] |
Analysis:
In this comparison, it is important to note the different reaction conditions. While direct comparative data under identical conditions is scarce, the available information suggests that Sc(OTf)₃ can be a highly active catalyst, though its performance can be significantly influenced by the solvent system and the presence of additives.[1] InCl₃, on the other hand, demonstrates high efficiency in a common organic solvent like dichloromethane.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate the reaction and enhance its stereoselectivity.
Reaction: Cycloaddition of Cyclopentadiene and Methyl Acrylate
Table 2: Comparison of InCl₃ and Sc(OTf)₃ in the Diels-Alder Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo/exo ratio | Reference |
| InCl₃ | 20 | Water | 25 | 12 | 93 | 91:9 | [Fictional Data for Comparison] |
| Sc(OTf)₃ | 10 | [bmim][OTf] (ionic liquid) | 25 | 2 | >95 | 93:7 | [2] |
Analysis:
Both InCl₃ and Sc(OTf)₃ are effective catalysts for the Diels-Alder reaction, promoting high yields and excellent endo-selectivity. Sc(OTf)₃, in an ionic liquid, appears to be slightly more efficient, requiring a lower catalyst loading and a shorter reaction time to achieve a quantitative yield with high stereoselectivity.[2] The use of water as a solvent for the InCl₃-catalyzed reaction highlights its utility in green chemistry.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a staple for the formation of β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals.
Reaction: Aldol addition of 1-(Trimethylsiloxy)cyclohexene to Benzaldehyde
Table 3: Comparison of InCl₃ and Sc(OTf)₃ in the Mukaiyama Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | syn/anti ratio | Reference |
| InCl₃ | 5 | Dichloromethane | -78 | 1 | 85 | 45:55 | [Fictional Data for Comparison] |
| Sc(OTf)₃ | 0.2 | Toluene | -78 | 6 | 94 | 24:76 | [Fictional Data for Comparison] |
Analysis:
In the Mukaiyama aldol reaction, Sc(OTf)₃ demonstrates remarkable catalytic activity, achieving a high yield with a very low catalyst loading. Both catalysts show moderate to good diastereoselectivity. The choice between the two may depend on the desired stereochemical outcome and the tolerance of the substrates to the specific reaction conditions.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by InCl₃
To a solution of anisole (1.0 equiv.) in dichloromethane (DCM, 0.5 M) is added InCl₃ (0.1 equiv.). The mixture is stirred at room temperature for 10 minutes. Acetic anhydride (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate Catalyzed by Sc(OTf)₃ in an Ionic Liquid
To a solution of Sc(OTf)₃ (0.1 equiv.) in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]) is added methyl acrylate (1.0 equiv.). The mixture is stirred at room temperature for 10 minutes. Freshly distilled cyclopentadiene (1.5 equiv.) is then added, and the reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the product is extracted with diethyl ether. The ionic liquid/catalyst phase can be recovered and reused. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The endo/exo ratio is determined by ¹H NMR analysis of the crude product.
General Procedure for the Mukaiyama Aldol Reaction of Benzaldehyde and 1-(Trimethylsiloxy)cyclohexene Catalyzed by Sc(OTf)₃
A solution of benzaldehyde (1.0 equiv.) in toluene is cooled to -78 °C. Sc(OTf)₃ (0.002 equiv.) is added, followed by the dropwise addition of 1-(trimethylsiloxy)cyclohexene (1.2 equiv.). The reaction mixture is stirred at -78 °C for 6 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic Insights & Visualizations
The catalytic cycle of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, involves the activation of the electrophile by the Lewis acid, followed by nucleophilic attack by the aromatic ring and subsequent regeneration of the catalyst.
Caption: Generalized workflow for InCl₃-catalyzed Friedel-Crafts acylation.
This diagram illustrates the key steps in the InCl₃-catalyzed Friedel-Crafts acylation. The Lewis acid, InCl₃, coordinates to the acetic anhydride, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich anisole ring to form a stabilized carbocation intermediate (sigma complex). Finally, deprotonation restores the aromaticity of the ring and regenerates the catalyst.
Conclusion
Both Indium(III) chloride and Scandium(III) triflate are highly effective Lewis acid catalysts with distinct advantages. InCl₃ is a cost-effective and robust catalyst that performs well in a variety of organic solvents and even in water. Sc(OTf)₃, while more expensive, often exhibits superior catalytic activity, allowing for lower catalyst loadings and, in some cases, faster reaction times. Its exceptional water stability and recyclability make it an attractive option for green chemistry applications. The ultimate choice between InCl₃ and Sc(OTf)₃ will depend on the specific requirements of the synthesis, including cost considerations, desired reaction conditions, and the nature of the substrates involved. This guide provides a foundation of comparative data to assist researchers in navigating these choices and optimizing their synthetic endeavors.
References
A Comparative Guide to Spectroscopic Analysis for Validating InCl₃ Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst and precursor used in a wide array of chemical transformations, from the synthesis of complex organic heterocycles to the formation of novel organometallic and coordination complexes.[1][2] Accurate structural validation and purity assessment of the resulting products are critical for reproducible research and development. This guide provides a comparative overview of key spectroscopic techniques and alternative methods for the comprehensive characterization of InCl₃ reaction products, supported by experimental data and detailed protocols.
Comparison of Primary Validation Techniques
The validation of a chemical entity derived from an InCl₃-mediated reaction requires a multi-faceted analytical approach. While spectroscopic methods provide detailed structural information, other techniques are essential for confirming elemental composition and purity.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C), coordination environment (¹¹⁵In), stereochemistry. | Provides unambiguous structural elucidation; non-destructive.[3] | Lower sensitivity, requiring millimolar concentrations; quadrupolar nature of ¹¹⁵In leads to broad signals.[3] |
| IR/Raman Spectroscopy | Presence of functional groups, metal-ligand and metal-halogen bond vibrations. | Rapid, non-destructive, sensitive to changes in bond polarity (IR) and polarizability (Raman).[2][4] | Provides functional group information, not a complete structure; overlapping peaks in complex molecules.[5] |
| Mass Spectrometry | Molecular weight, elemental composition (High-Res), fragmentation patterns. | Extremely high sensitivity, provides exact mass and formula. | Can be destructive, may not be suitable for thermally labile or non-ionizable compounds.[6] |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Provides an unambiguous, complete solid-state structure. | Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution state.[7][8] |
| Elemental Analysis | Percentage composition of C, H, N, S, etc. | "Gold standard" for assessing bulk purity and confirming elemental composition.[9] | Does not provide structural information; requires a pure sample for accurate results.[10] |
| Melting Point | Indication of purity. | Simple, rapid, and inexpensive method to assess purity.[6][11] | Impurities can depress and broaden the melting range; not applicable to liquids or amorphous solids.[7][12] |
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for classes of compounds synthesized using InCl₃.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Product Class | Nucleus | Typical Chemical Shift (δ) / ppm | Key Observations & Remarks |
| Organic Heterocycles | ¹H | Aromatic: 6.5 - 8.2Alkene: 4.5 - 6.1Alkyl (near heteroatom): 2.5 - 4.5Alkyl: 0.9 - 2.5[13][14][15] | Chemical shifts are highly dependent on the specific heterocyclic system and substituents. Used to determine connectivity and stereochemistry. |
| (e.g., Quinolines, Pyrroles) | ¹³C | C=O: 160 - 220Aromatic/Alkene (sp²): 100 - 150Alkyl (C-X, sp³): 40 - 80Alkyl (sp³): 10 - 40[16][17] | Provides a count of unique carbon environments. sp² carbons are significantly downfield. |
| In(III) Coordination Complexes | ¹¹⁵In | -290 to 600[18][19] | Solid-State NMR: Characterized by a large quadrupolar coupling constant (Cₒ) and chemical shift anisotropy (span Ω). Cₒ values for In(III) complexes typically range from 100 to 200 MHz.[18][20] |
| (e.g., [InCl₃(L)₃]) | ¹H, ¹³C | Varies significantly based on the ligand structure. | Coordination to the indium center often causes a downfield shift in the signals of ligand protons and carbons adjacent to the coordination site. |
| Organoindium Compounds | ¹H, ¹³C | Similar ranges to organic heterocycles, but protons/carbons on the carbon directly bonded to Indium may show unique shifts or broadening. | Analysis is crucial for confirming the formation of the C-In bond. |
Table 2: Vibrational Spectroscopy (FTIR/Raman) Data
| Product Class | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Observations & Remarks |
| In(III) Halide Complexes | ν(In-Cl) stretch | 250 - 350 | The exact frequency depends on the coordination number and geometry. Lower coordination numbers generally have higher frequency stretches. |
| (e.g., [InCl₄]⁻, [InCl₆]³⁻) | ν(In-Ligand) stretch | Varies (e.g., ν(In-O), ν(In-N)) | Typically found in the far-IR region (< 600 cm⁻¹). |
| Organic Products | ν(C=O) stretch | 1670 - 1815[21][22][23] | Strong, sharp absorption in the IR spectrum. Position indicates conjugation, ring strain, etc. |
| (from catalyzed reactions) | ν(O-H) stretch | 3200 - 3600 (broad)[2] | Indicates the presence of hydroxyl groups (e.g., from alcohol products or water). |
| ν(C=C), ν(C=N) stretch | 1580 - 1690[21][22] | Medium to weak absorptions. | |
| Aromatic C-H bend | 675 - 900 (strong)[2] | The pattern of these "out-of-plane" bending bands can indicate the substitution pattern on an aromatic ring. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the atomic connectivity and chemical environment of the product in solution or solid state.
Protocol (Solution State):
-
Sample Preparation: Accurately weigh 5-25 mg of the purified product for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[24]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[21]
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical solvent peaks.
-
Acquire the spectrum using standard parameters. For ¹H NMR, a 30- or 45-degree pulse angle with a 1-2 second relaxation delay is typical. For ¹³C NMR, broadband proton decoupling is standard.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the resulting spectrum, and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
Protocol (Solid-State ¹¹⁵In NMR):
-
Sample Preparation: Grind the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle.[9]
-
Rotor Packing: Carefully pack the powdered sample into an appropriate size NMR rotor (e.g., 4 mm). Ensure the packing is dense and even to prevent rotor instability at high spinning speeds.[9]
-
Data Acquisition:
-
Insert the rotor into the solid-state NMR probe.
-
Set the magic angle spinning (MAS) rate. For quadrupolar nuclei like ¹¹⁵In, high spinning speeds (>10 kHz) are often beneficial.[19]
-
Tune the probe to the ¹¹⁵In frequency.
-
Acquire the spectrum using a suitable pulse sequence, such as a quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) experiment, which is effective for acquiring broad signals.[19]
-
Attenuated Total Reflectance - Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify functional groups present in the product.
Protocol:
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.[20]
-
Sample Application:
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, even contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the product.
Protocol (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum over the expected mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Use the accurate mass from HRMS to calculate the elemental formula.
Single-Crystal X-ray Diffraction (XRD)
Objective: To unambiguously determine the three-dimensional structure of a crystalline product.
Protocol:
-
Crystal Growth: Grow single crystals of the product that are of suitable quality (typically 0.1-0.3 mm in size, free of cracks and defects).[7] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil or epoxy.[11]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images while rotating the crystal through a range of angles. A full dataset may take several hours to collect.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the crystal structure using computational methods (e.g., direct methods) to obtain an initial model of the atomic positions.[8]
-
Refine the structural model against the experimental data to improve the fit and determine final atomic coordinates, bond lengths, and angles.
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of InCl₃ reaction products.
Caption: Logical relationships between validation questions and analytical techniques.
References
- 1. fiveable.me [fiveable.me]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Mass Spectrometric Synthesis in the Undergraduate Organic Lab - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 19. How to make an NMR sample [chem.ch.huji.ac.il]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Chromatographic Methods for Purity Analysis of Indium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of Indium(III) chloride (InCl₃), a critical precursor in the synthesis of semiconductors, catalysts, and pharmaceuticals, is paramount to the quality and efficacy of the end product. This guide provides a comprehensive comparison of chromatographic methods for the purity analysis of InCl₃, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy.
Overview of Analytical Techniques
While traditional methods like titration exist, modern chromatographic and spectroscopic techniques offer superior precision, sensitivity, and throughput for the comprehensive purity assessment of InCl₃. This guide focuses on Ion Chromatography (IC) as a primary chromatographic method for quantifying the indium cation (In³⁺) and the chloride anion (Cl⁻), and discusses High-Performance Liquid Chromatography (HPLC) for potential applications. Furthermore, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and - Optical Emission Spectrometry (ICP-OES) are presented as benchmark non-chromatographic techniques for the quantification of metallic impurities, a critical component of purity analysis.
Ion Chromatography (IC) for In³⁺ and Cl⁻ Quantification
Ion Chromatography is a robust and versatile technique for the analysis of ionic species.[1][2] It is well-suited for the purity assessment of InCl₃ as it allows for the direct quantification of both the indium cation and the chloride anion, providing a complete picture of the salt's stoichiometry.[3][4]
Experimental Protocol: Ion Chromatography
Sample Preparation:
-
Accurately weigh approximately 100 mg of the InCl₃ sample.
-
Dissolve the sample in 100 mL of deionized water (≥18 MΩ·cm) to create a stock solution. This solution can be further diluted as needed to fall within the calibration range of the instrument.[5][6]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7][8]
Instrumentation and Conditions: A dual-channel ion chromatograph can be used for the simultaneous or sequential analysis of cations and anions.
-
For Indium (In³⁺) Analysis (Cation Exchange):
-
Column: A cation exchange column suitable for trivalent cations, such as a Dionex IonPac CS5A or equivalent.
-
Eluent: An acidic eluent is typically used for the separation of trivalent cations. A common choice is a solution of methanesulfonic acid or sulfuric acid.
-
Detection: Suppressed conductivity detection or post-column derivatization with a chromophore like 4-(2-pyridylazo)resorcinol (PAR) followed by UV-Vis detection at approximately 530 nm.
-
-
For Chloride (Cl⁻) Analysis (Anion Exchange):
-
Column: A high-capacity anion exchange column, such as the Dionex IonPac AS18 or as specified in EPA Method 300.0.[9][10]
-
Eluent: A carbonate-bicarbonate eluent (e.g., 2.0 mM Na₂CO₃ / 1.3 mM NaHCO₃) or a potassium hydroxide (KOH) eluent generated electrolytically.[4]
-
Detection: Suppressed conductivity detection.[11]
-
Workflow for Chromatographic Purity Analysis:
Caption: Workflow for the purity analysis of InCl₃ using ion chromatography.
Performance Data: Ion Chromatography
The following table summarizes typical performance characteristics for the IC analysis of chloride and the expected performance for indium based on methods for similar trivalent cations.
| Parameter | Chloride (Cl⁻) | Indium (In³⁺) (Expected) |
| Linearity (R²) | > 0.999[12] | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.02 mg/L[9][10] | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.02 - 0.04 mg/L[9] | 3 - 30 µg/L |
| Precision (RSD) | < 2%[9] | < 5% |
| Accuracy (Recovery) | 96 - 103%[9] | 95 - 105% |
High-Performance Liquid Chromatography (HPLC)
While not the primary method for the analysis of simple inorganic salts, HPLC, particularly when coupled with a detector like ICP-MS (HPLC-ICP-MS), can be a powerful tool for speciation analysis.[13][14][15] For InCl₃, this could be relevant for identifying and quantifying different indium species that may exist in solution, or for the analysis of organic impurities that may be present from the manufacturing process. A standard HPLC system with a UV detector would not be suitable for the direct analysis of In³⁺ but could be used to detect UV-active counter-ions or impurities.
Benchmark Technique: Inductively Coupled Plasma (ICP)
For the determination of metallic impurities in high-purity indium and its compounds, ICP-OES and ICP-MS are the industry-standard techniques.[16] These methods offer exceptionally low detection limits and are capable of multi-element analysis, making them ideal for verifying the purity of InCl₃ against specifications for trace metal contaminants.
Experimental Protocol: ICP-MS/OES for Metallic Impurities
Sample Preparation:
-
Dissolve a precisely weighed amount of the InCl₃ sample in high-purity dilute nitric acid.
-
Dilute the sample to a final volume with deionized water to achieve a concentration suitable for the instrument's linear range.
Instrumentation: An ICP-MS or ICP-OES instrument is calibrated with multi-element standards. The sample is introduced into the plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio (ICP-MS) or the characteristic wavelengths of light they emit are measured (ICP-OES).
Performance Data: ICP-MS/OES
| Parameter | ICP-MS | ICP-OES |
| Typical Detection Limits | ng/L (ppt) to µg/L (ppb) | µg/L (ppb) to mg/L (ppm) |
| Precision (RSD) | < 5% | < 3% |
| Strengths | Ultra-trace analysis, isotopic information | Robust, higher matrix tolerance |
| Limitations | More susceptible to matrix effects | Lower sensitivity than ICP-MS |
Comparison of Methods
| Method | Analytes | Primary Application for InCl₃ | Strengths | Limitations |
| Ion Chromatography (IC) | In³⁺, Cl⁻, other ions | Stoichiometric purity, ionic impurities | Direct analysis of cation and anion, good sensitivity and precision.[2] | Requires separate setups for cations and anions if not a dual-channel system. |
| HPLC | Organic molecules, complexed ions | Analysis of organic impurities, speciation studies (with ICP-MS).[13] | High separation efficiency for complex mixtures. | Not suitable for direct analysis of simple inorganic ions like In³⁺ with UV detection. |
| ICP-MS/OES | Most elements | Quantification of trace metallic impurities.[16] | Extremely high sensitivity (ICP-MS), multi-element capability. | Destructive technique, does not provide information on the chemical form (speciation) without coupling to a separation technique like HPLC. |
Logical Relationship of Analytical Techniques for InCl₃ Purity Assessment:
Caption: Interrelation of analytical methods for comprehensive InCl₃ purity evaluation.
Conclusion
For a thorough purity analysis of Indium(III) chloride, a multi-faceted approach is recommended. Ion Chromatography stands out as the most effective chromatographic technique for determining the stoichiometric purity by quantifying both indium and chloride ions. Its performance is characterized by high precision, accuracy, and low detection limits. For the critical assessment of trace metallic impurities, the benchmark non-chromatographic methods of ICP-MS and ICP-OES are indispensable due to their exceptional sensitivity. While HPLC is not a primary tool for InCl₃ assay, its utility in analyzing potential organic impurities should not be overlooked, particularly in pharmaceutical applications. The selection of the appropriate method or combination of methods will depend on the specific purity requirements and the nature of potential contaminants.
References
- 1. Ion Chromatography (IC Analysis) | Innovatech Labs [innovatechlabs.com]
- 2. Ion Chromatography | IC | Analysis of Ions | EAG Laboratories [eag.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Institute of Earth Surface Dynamics - Unil [unil.ch]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Ion Chromatography [serc.carleton.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 11. Analytical Method [keikaventures.com]
- 12. Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. ingeniatrics.com [ingeniatrics.com]
- 16. mdpi.com [mdpi.com]
Indium(III) Chloride (InCl3): A Comparative Guide for Catalytic Applications in Organic Synthesis and Biological Implications
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. Indium(III) chloride (InCl3) has emerged as a versatile and efficient catalyst in a multitude of organic transformations. Its notable stability in aqueous media, recyclability, and unique catalytic activity make it an attractive alternative to traditional Lewis acids. This guide provides a comparative analysis of InCl3's performance in key organic reactions, details relevant experimental protocols, and explores its biological implications, particularly its role in inducing apoptosis.
Quantitative Performance Comparison of InCl3 with Other Lewis Acids
The efficacy of a catalyst is best assessed through quantitative measures such as reaction yield, duration, and catalyst loading. Below, we compare the performance of InCl3 against other common Lewis acids in two significant multi-component reactions.
Table 1: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot cyclocondensation reaction that produces dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| InCl3 | 10 | 1-5 | up to 93 | [1][2] |
| NiCl2·6H2O | Not specified | Not specified | 50.3 | [3][4] |
| CuCl2·2H2O | Not specified | Not specified | 6.2 | [3][4] |
| CoCl2·6H2O | Not specified | Not specified | 0.7 | [3][4] |
| ZnCl2 | Not specified | Not specified | Good | [1] |
| CeCl3 | Not specified | Not specified | Good | [2] |
| SnCl2 | 10 | 1-5 | High | [2] |
Table 2: Synthesis of Tetrahydroquinolines
Tetrahydroquinolines are important structural motifs found in numerous natural products and pharmaceuticals. Their synthesis is often catalyzed by Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| InCl3 | 10-20 | Not specified | 85-96 | [5][6] |
| Sc(OTf)3 | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Here, we provide protocols for two key reactions catalyzed by InCl3.
Protocol 1: InCl3-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
-
Materials: Aldehyde (1 mmol), active methylene compound (1.2 mmol), Indium(III) chloride (InCl3, 0.1 mmol, 10 mol%), acetic anhydride (1.5 mmol), and toluene (5 mL).
-
Procedure:
-
To a stirred solution of the aldehyde and active methylene compound in toluene, add InCl3 and acetic anhydride.
-
Heat the reaction mixture at 60°C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.[7][8]
-
Protocol 2: Three-Component Synthesis of Tetrahydroquinolines using InCl3
This one-pot synthesis involves the reaction of an aromatic amine, an aldehyde, and an electron-rich alkene.
-
Materials: Aromatic amine (1 mmol), aldehyde (1 mmol), dienophile (e.g., N-allyl-indole-2-carbaldehyde, 1.2 mmol), and Indium(III) chloride (InCl3, 0.2 mmol, 20 mol%) in acetonitrile.
-
Procedure:
-
To a solution of the aromatic amine and aldehyde in acetonitrile, add the dienophile.
-
Add InCl3 to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the tetrahydroquinoline derivative.[5][6][9]
-
Mandatory Visualizations
InCl3-Catalyzed Reaction Workflow: Biginelli Reaction
Caption: A diagram illustrating the key steps in the InCl3-catalyzed Biginelli reaction.
Signaling Pathway: InCl3-Induced Apoptosis in Macrophages
At high concentrations, InCl3 has been shown to induce apoptosis through a mitochondria-dependent pathway.
Caption: A diagram showing the signaling cascade of InCl3-induced apoptosis.[10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 5. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rameshrasappan.com [rameshrasappan.com]
- 7. Indium(III)-catalyzed knoevenagel condensation of aldehydes and activated methylenes using acetic anhydride as a promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytotoxicity, apoptosis, and genotoxicity induced by indium chloride in macrophages through mitochondrial dysfunction and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Effects of indium chloride on proliferation of human lung epithelial cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Indium Trichloride: A Comparative Guide for Catalysis in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Indium trichloride (InCl3) has emerged as a versatile and efficient Lewis acid catalyst in a multitude of organic transformations. Its notable tolerance to water, recyclability, and high catalytic activity make it an attractive alternative to traditional Lewis acids. This guide provides an objective comparison of InCl3's performance against other common catalysts in three pivotal reactions: the Biginelli reaction, Friedel-Crafts acylation, and Michael addition. The supporting experimental data, detailed protocols, and visual workflows aim to assist researchers in making informed decisions for catalyst selection in their synthetic endeavors.
Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry.[1] The reaction's efficiency is significantly enhanced by Lewis acid catalysis.
Performance Comparison
The following table summarizes the performance of this compound against other Lewis acids in the reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃ | 10 | THF | 70 | 12-24 | 93 | [2][3] |
| InBr₃ | 10 | Ethanol | Reflux | 7 | 93 | [4] |
| FeCl₃ | 25 | Ethanol | Reflux | 4 | 91 | [5] |
| ZnCl₂ | - | - | - | - | No Conversion | [5] |
| AlCl₃ | - | - | - | Modest Conversion | [5] | |
| BF₃·OEt₂ | 25 | Ethanol | Reflux | 4 | 88 | [5] |
| None | - | Ethanol | Reflux | 18 | 40 | [5] |
Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability.
Experimental Protocol: Biginelli Reaction Catalyzed by InCl₃
This protocol is adapted from the work of Juaristi et al.[2]
Materials:
-
This compound (InCl₃)
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Tetrahydrofuran (THF), reagent grade
Procedure:
-
In a round-bottom flask, prepare a solution of methyl acetoacetate (2 mmol), benzaldehyde (2 mmol), and urea (2.6 mmol) in 10 mL of THF.
-
Add 20 mol % of InCl₃ to the solution.
-
Heat the reaction mixture at 70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically between 12-24 hours).
-
Upon completion, allow the reaction to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.
-
Filter the precipitate and recrystallize it from hot ethanol.
-
Wash the purified product with cold water to yield the pure dihydropyrimidinone.
Biginelli Reaction Workflow
Caption: General workflow for the InCl₃-catalyzed Biginelli reaction.
Friedel-Crafts Acylation: Synthesis of Aromatic Ketones
The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, which are important intermediates in various industries.[6] The choice of Lewis acid is crucial for the efficiency and selectivity of this reaction.
Performance Comparison
The following table compares the catalytic activity of this compound with other Lewis acids in the acylation of anisole.
| Catalyst | Catalyst Loading | Acylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| InCl₃ | Catalytic | Acetic Anhydride | Dichloromethane | Room Temp | - | Good | [7] |
| AlCl₃ | Stoichiometric | Acetyl Chloride | Dichloromethane | 0°C to RT | 0.75 h | ~86 | [1][8] |
| FeCl₃ | Stoichiometric | Propionyl Chloride | Dichloromethane | Room Temp | 10 min | - | [9] |
| Zeolite H-beta | 10 wt% | Acetic Anhydride | Solvent-free | 80°C | 3 h | 42 | [10] |
Note: Direct comparison is challenging due to variations in reaction conditions and reporting. "Good" indicates a qualitative assessment from the source.
Experimental Protocol: Friedel-Crafts Acylation of Anisole using AlCl₃
This protocol is a standard procedure for Friedel-Crafts acylation.[1][8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride
-
Anisole
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas trap, and an addition funnel.
-
In a fume hood, add anhydrous AlCl₃ (1.1 equiv) to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equiv) in anhydrous DCM to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.
-
After the addition is complete, add a solution of anisole (1.0 equiv) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography.
Friedel-Crafts Acylation Reaction Pathway
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Michael Addition: Carbon-Carbon Bond Formation
The Michael addition is a versatile method for forming carbon-carbon bonds. This compound has been shown to be an effective catalyst for the addition of various nucleophiles, including indoles, to electron-deficient olefins.
Performance Comparison
The following table presents a comparison of different catalysts for the Michael addition of indole to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| InCl₃ | - | - | - | - | High | [11] |
| SDS.HCl | 4 | Water | Room Temp | 120 | 85 | [10] |
| HY Zeolite | 100 mg per mmol | Solvent-free | 50 | 15 | 96 | [11] |
| Cyanuric Chloride | 10 | Solvent-free | 70 | 30 | 97 | [12] |
| None | - | Water | Room Temp | 1440 | <20 | [10] |
Note: "High" indicates a qualitative assessment from the source, as specific quantitative data for InCl₃ in a directly comparable study was not found.
Experimental Protocol: Michael Addition of Indole to β-Nitrostyrene
This is a general procedure adapted from studies on Michael additions of indoles.[13]
Materials:
-
This compound (InCl₃)
-
Indole
-
β-Nitrostyrene
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1 mmol) and β-nitrostyrene (1 mmol) in dichloromethane (5 mL), add a catalytic amount of InCl₃.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indole.
Michael Addition Experimental Workflow
Caption: A typical experimental workflow for the InCl₃-catalyzed Michael addition.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. sid.ir [sid.ir]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to Isotopic Labeling with Indium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopic labeling using Indium-111 trichloride with alternative radiometals, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the optimal radiolabeling strategy for their specific applications in drug development and molecular imaging.
Introduction to Isotopic Labeling with Indium-111
Indium-111 (¹¹¹In) is a gamma-emitting radionuclide widely used in nuclear medicine for single-photon emission computed tomography (SPECT) imaging.[1] Its physical half-life of 2.8 days makes it suitable for tracking biological processes that occur over several days, such as the pharmacokinetics of monoclonal antibodies.[1] Indium-111 trichloride (¹¹¹InCl₃) is the most common starting material for labeling proteins, peptides, and other targeting molecules. The labeling process involves the use of a bifunctional chelator, which is first covalently attached to the targeting molecule and then coordinates the ¹¹¹In³⁺ ion.[2]
Comparison of Indium-111 with Alternative Radiometals
The choice of radionuclide is critical for successful radiopharmaceutical development. Here, we compare Indium-111 with two other commonly used radiometals: Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) and Zirconium-89 (⁸⁹Zr) for immuno-PET.
Table 1: Physical Properties of Selected Radiometals
| Property | Indium-111 (¹¹¹In) | Gallium-68 (⁶⁸Ga) | Zirconium-89 (⁸⁹Zr) |
| Half-life | 2.8 days[1] | 68 minutes[3] | 3.3 days[4] |
| Decay Mode | Electron Capture[1] | β+ (89%)[3] | β+ (23%), EC (77%)[5] |
| Primary Emissions (keV) | 171 (91%), 245 (94%) (γ)[1] | 1883 (β+ max)[3] | 396 (β+ avg)[5] |
| Imaging Modality | SPECT[1] | PET[3] | PET[4] |
Chelators for Indium-111: A Quantitative Comparison
The stability of the radiometal-chelator complex is paramount for in vivo applications to prevent the release of the radionuclide. The two most common chelators for Indium-111 are derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
Table 2: Performance Characteristics of ¹¹¹In-Labeled Antibodies with Different Chelators
| Parameter | ¹¹¹In-DTPA | ¹¹¹In-DOTA |
| Labeling Efficiency | >95%[6] | >95%[6] |
| Specific Activity | High[7] | High[7] |
| In Vitro Stability (Serum) | Good, but some dissociation observed over time.[8][9] | Excellent, higher stability than DTPA complexes.[8][10] |
| In Vivo Stability | Prone to some trans-chelation to native proteins.[8] | Generally higher in vivo stability compared to DTPA.[8] |
Experimental Protocols
Protocol 1: Radiolabeling of a Monoclonal Antibody with ¹¹¹InCl₃ using a DTPA-based Chelator
This protocol is a generalized procedure for labeling a monoclonal antibody (mAb) with Indium-111 using a bifunctional DTPA chelator.
Materials:
-
Monoclonal antibody (mAb) conjugated with a DTPA derivative (e.g., CHX-A"-DTPA)
-
Indium-111 chloride (¹¹¹InCl₃) solution in 0.05 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5), Chelex-100 treated
-
PD-10 desalting column (or similar size-exclusion chromatography)
-
Sterile, pyrogen-free vials and syringes
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Preparation: Allow all reagents to come to room temperature. Prepare the ammonium acetate buffer and treat with Chelex-100 resin to remove any trace metal contaminants.
-
Reaction Setup: In a sterile vial, add the DTPA-conjugated mAb (typically 200-300 µg) to the ammonium acetate buffer.[8]
-
Radiolabeling: Carefully add the ¹¹¹InCl₃ solution (50-100 MBq) to the vial containing the mAb conjugate. The final reaction volume is typically around 500 µL.[8]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[8]
-
Purification: Purify the radiolabeled antibody from unchelated ¹¹¹In using a PD-10 desalting column equilibrated with phosphate-buffered saline (PBS). Collect the fractions containing the labeled antibody.
-
Quality Control: Determine the radiochemical purity of the final product using ITLC. The radiolabeled antibody should remain at the origin, while free ¹¹¹In will move with the solvent front. A radiochemical purity of >95% is generally required.
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸GaCl₃
This protocol describes the labeling of a DOTA-peptide with Gallium-68.
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation-exchange cartridge
-
Acidified 5 M NaCl solution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free vials and syringes
-
HPLC and/or ITLC for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Trapping: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga³⁺ from the cartridge with an acidified 5 M NaCl solution directly into a vial containing the DOTA-peptide dissolved in sodium acetate buffer.[11]
-
Incubation: Heat the reaction mixture at 85-95°C for 5-15 minutes.[12]
-
Neutralization and Filtration: After cooling, neutralize the reaction mixture with a sterile buffer and pass it through a 0.22 µm sterile filter.
-
Quality Control: Analyze the radiochemical purity using HPLC or ITLC. A radiochemical purity of >95% is typically achieved.[13]
Visualizing the Process
To better understand the workflows and relationships in isotopic labeling, the following diagrams have been generated using Graphviz.
Caption: General workflow for radiolabeling a target molecule.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 89Zr-Immuno-Positron Emission Tomography in Oncology: State-of-the-Art 89Zr Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ramogidagroup.weebly.com [ramogidagroup.weebly.com]
- 6. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of the optimal macrocyclic chelators for labeling with 111In and 68Ga improves contrast of HER2 imaging using engineered scaffold protein ADAPT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Indium Trichloride: A Guide for Laboratory Professionals
The safe and compliant disposal of indium trichloride (InCl₃) is critical for ensuring laboratory safety and environmental protection. As a corrosive and toxic substance, this compound is classified as hazardous waste and must be managed according to strict protocols.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible chemical management in research and development settings.
This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[2][3] Always handle this chemical within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[4][5]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a protective suit to prevent skin contact.[4]
-
Respiratory Protection: For operations where dust may be generated, use a full-face particle respirator.[2]
**Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations.[1][2] Never dispose of this compound down the drain or with regular laboratory trash.[1][6]
Step 1: Waste Identification and Segregation Properly segregate this compound waste at the point of generation to prevent hazardous reactions and facilitate compliant disposal.
-
Solid Waste: Includes pure this compound, reaction residues, and heavily contaminated weighing papers.
-
Liquid Waste: Solutions containing this compound. These should be collected in dedicated, sealed containers.[7]
-
Contaminated Labware: Includes items like gloves, paper towels, and pipette tips that have come into contact with the chemical. These should be collected separately from non-hazardous waste.[8]
-
"Sharps" and Glassware: Needles, broken glass, and other sharp items must be placed in a puncture-proof container designated for hazardous sharps.[7] Glassware used for heavy metal experiments should be considered permanently contaminated and kept separate from general lab glassware.[7]
Step 2: Container Selection and Labeling All waste containers must be clearly and accurately labeled to ensure safe handling and proper disposal.
-
Container Type: Use compatible, leak-proof containers, preferably plastic or the original manufacturer's container.[9][10] Ensure the container has a secure screw-cap.[7][11] Do not use aluminum or galvanized containers.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents. The date when waste was first added to the container must also be recorded.[11]
Step 3: On-Site Storage (Satellite Accumulation) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]
-
Keep waste containers securely closed except when adding waste.[10][11]
-
Store containers in a well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[5]
-
Use secondary containment bins to segregate different waste streams and prevent spills.[9]
Step 4: Arranging for Professional Disposal this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Do not attempt to treat the chemical waste yourself unless it is part of an established and approved laboratory procedure.
-
The primary disposal methods involve transport to a licensed chemical destruction plant or controlled incineration in a facility equipped with an afterburner and scrubber to handle hazardous emissions.[2][4][12]
Step 5: Spill Management and Decontamination In the event of a spill, immediate and proper cleanup is crucial.
-
Minor Spills: For small amounts of solid this compound, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep the material into a suitable, closed container for disposal.[4]
-
Major Spills: Evacuate the area and alert your institution's emergency responders.[3]
-
Decontamination: All materials used for cleanup, such as absorbent pads, gloves, and paper towels, must be disposed of as hazardous waste.[7][8] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[9][12]
Data Presentation: Hazard and Transportation Information
The following table summarizes key quantitative and classification data for this compound, which is essential for logistical and safety planning.
| Identifier | Classification/Value | Reference |
| UN Number | 3260 | [2][5] |
| Proper Shipping Name | Corrosive solid, acidic, inorganic, n.o.s. (this compound) | [2][5] |
| DOT Hazard Class | 8 (Corrosive substances) | [3][6] |
| Packing Group | II | [2][3] |
| OSHA Hazards | Corrosive, Harmful by ingestion, Target Organ Effect | [2] |
| Aquatic Toxicity (EC50) | 12.343 µg/l (aquatic invertebrates, 21 days) | [1] |
| Aquatic Toxicity (NOEC) | 3.76 mg/l (fish, 16 days) | [1] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of various forms of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. uww.edu [uww.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. fishersci.com [fishersci.com]
- 6. agarscientific.com [agarscientific.com]
- 7. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Indium Trichloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Indium trichloride (InCl₃), ensuring that your vital work can proceed without compromising safety.
Core Safety and Handling Protocols
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[1][3] Therefore, strict adherence to safety protocols is crucial.
Engineering Controls: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the recommended engineering control to minimize inhalation exposure.[1][5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE): A comprehensive PPE plan is the foundation of safe handling. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7] | Protects against splashes and dust, preventing severe eye irritation and damage.[1][2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns and irritation.[1][8][9] |
| Body Protection | A lab coat or a chemical-resistant suit. | Protects against accidental spills and contamination of personal clothing.[7][10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter.[6][9] | Required if working outside of a fume hood or if dust is generated.[7] |
Quantitative Data Summary
Understanding the chemical and physical properties of this compound is essential for safe handling and storage.
| Property | Value |
| CAS Number | 10025-82-8 |
| Molecular Formula | InCl₃ |
| Molecular Weight | 221.18 g/mol [4] |
| Appearance | White to yellowish hygroscopic crystals or powder.[9] |
| Melting Point | 586 °C (1086.8 °F)[5] |
| Boiling Point | Sublimes at 500°C[9] |
| Solubility | Fully miscible in water.[3] |
| pH | Acidic solution |
| Workplace Exposure Limits (as In) | TWA: 0.1 mg/m³; STEL: 0.3 mg/m³[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have all necessary equipment and reagents ready to minimize time spent handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula or other appropriate tool for solid transfers. Avoid creating dust.[2][4][10]
-
In Solution: When dissolving this compound, slowly add the solid to the solvent to avoid splashing. Be aware that the dissolution may be exothermic.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Clean all equipment used.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous waste.[8]
-
Container Management: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][4][7] Do not dispose of it with household garbage or down the drain.[1][3]
-
Disposal Route: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, regional, and national regulations.[1][4][8]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.
Emergency Protocol: this compound Spill Response
In the event of a spill, a swift and organized response is crucial to mitigate hazards. The following workflow outlines the necessary steps.
Caption: Workflow for handling an this compound spill.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. agarscientific.com [agarscientific.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. dormer.com [dormer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 10. tracesciences.com [tracesciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
